molecular formula C10H9ClN2O2 B1383257 Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1263058-83-8

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1383257
CAS No.: 1263058-83-8
M. Wt: 224.64 g/mol
InChI Key: WZGCVBPYJPJZKZ-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGCVBPYJPJZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate , a functionalized heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a precursor for GABA-A receptor ligands and enzyme inhibitors.

The protocol utilizes a robust dehydrative cyclization strategy. Unlike isocyanide-based routes (e.g., Van Leusen) which often favor the 3-isomer, this method unequivocally establishes the carboxylate at the C1 position by employing an acylation-cyclization sequence starting from (5-chloropyridin-2-yl)methanamine.

Retrosynthetic Analysis

The strategic disconnection focuses on the C1–N2 and C8a–N1 bonds. The imidazo[1,5-a]pyridine core is constructed via the cyclodehydration of an


-((pyridin-2-yl)methyl)amide intermediate.

Retrosynthesis target Target Molecule (this compound) inter Intermediate Amide (Ethyl 2-(((5-chloropyridin-2-yl)methyl)amino)-2-oxoacetate) target->inter Dehydrative Cyclization (POCl3) precursors Precursors (5-Chloropyridin-2-yl)methanamine + Ethyl chlorooxoacetate inter->precursors Amide Coupling

Figure 1: Retrosynthetic pathway ensuring C1-regioselectivity.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2]RoleCAS No.
(5-Chloropyridin-2-yl)methanamine 1.0SubstrateDerived from 31181-89-2
Ethyl chlorooxoacetate 1.2Acylating Agent4755-77-5
Triethylamine (TEA) 1.5Base121-44-8
Phosphorus oxychloride (POCl

)
3.0Cyclizing Agent10025-87-3
Dichloromethane (DCM) SolventReaction Medium75-09-2
Toluene SolventCyclization Medium108-88-3
Step-by-Step Methodology
Step 1: Synthesis of the Amide Intermediate

Objective: Formation of Ethyl 2-(((5-chloropyridin-2-yl)methyl)amino)-2-oxoacetate.

  • Preparation: In a flame-dried 250 mL round-bottom flask under nitrogen, dissolve (5-chloropyridin-2-yl)methanamine (10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (15.0 mmol) dropwise.

  • Acylation: Slowly add Ethyl chlorooxoacetate (12.0 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the amine.

  • Work-up: Quench with water (30 mL). Extract with DCM (2 x 30 mL). Wash the combined organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude amide is typically pure enough for the next step. If necessary, purify via flash chromatography (SiO

    
    , 0-40% EtOAc/Hexanes).
    
Step 2: Dehydrative Cyclization (Vilsmeier-Type)

Objective: Ring closure to form the imidazo[1,5-a]pyridine core.[3]

  • Solvation: Dissolve the intermediate amide (from Step 1) in anhydrous Toluene (50 mL).

  • Reagent Addition: Add Phosphorus oxychloride (POCl

    
    )  (30.0 mmol) carefully.
    
    • Safety Note: POCl

      
       is corrosive and reacts violently with water. Handle in a fume hood.
      
  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 2–4 hours.

    • Checkpoint: The solution typically darkens. Monitor by LC-MS for the formation of the target mass (M+H = 225.0).

  • Quenching: Cool to RT. Slowly pour the reaction mixture into crushed ice/saturated NaHCO

    
     solution. Stir vigorously for 30 minutes to hydrolyze excess POCl
    
    
    
    .
    • Critical: Ensure pH is basic (~8) to prevent protonation of the pyridine core.

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry organic layers over MgSO

    
     and concentrate.
    
  • Final Purification: Purify via column chromatography (SiO

    
    , EtOAc/Hexanes gradient). The product is a solid.
    

Reaction Mechanism & Workflow

The cyclization proceeds via activation of the amide carbonyl by POCl


, forming an imidoyl chloride-like intermediate. The pyridine nitrogen then attacks this electrophilic center, followed by aromatization/proton loss.

Mechanism step1 Amide Formation (Nucleophilic Acyl Substitution) step2 Activation (POCl3 adduct) step1->step2 POCl3 step3 Cyclization (Pyridine N attack) step2->step3 Heat step4 Aromatization (-HCl) step3->step4

Figure 2: Mechanistic flow of the synthesis.

Characterization Data

The following data represents the expected spectral signature for This compound .

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
| Shift (

ppm) | Multiplicity | Integral | Assignment | | :--- | :--- | :--- | :--- | | 9.45 | d (

Hz) | 1H | H8 (Deshielded by ester/ring current) | | 8.15 | s | 1H | H3 (Imidazole ring proton) | | 7.55 | dd (

Hz) | 1H | H5 (Adjacent to Cl) | | 7.10 | d (

Hz) | 1H | H7 | | 4.45 | q (

Hz) | 2H | Ester -CH

- | | 1.45 | t (

Hz) | 3H | Ester -CH

|[4]

C NMR (100 MHz, CDCl

):
  • Carbonyl: ~160.5 ppm (Ester C=O)

  • Aromatic C: ~135.0 (C3), ~130.5 (C1), ~128.0 (C8a), ~124.5 (C6-Cl), ~122.0 (C7), ~119.5 (C5), ~118.0 (C8).

  • Aliphatic C: ~61.0 (-CH

    
    -), ~14.5 (-CH
    
    
    
    ).
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Mass: 224.03 (Monoisotopic)

  • Observed: [M+H]

    
     = 225.0 (Characteristic Chlorine isotope pattern 3:1 ratio at 225/227).
    

Scientist's Notes & Troubleshooting

  • Regiochemistry Verification: The position of the ester is locked by the starting material (Ethyl chlorooxoacetate). If you used the Van Leusen method (Pyridine-aldehyde + Isocyanoacetate), you would likely obtain the 3-carboxylate isomer.

  • Moisture Sensitivity: The cyclization step is sensitive to water. POCl

    
     will hydrolyze to phosphoric acid, which can complicate the workup and reduce yield. Use strictly anhydrous toluene.
    
  • Alternative Cyclizing Agents: If POCl

    
     is too harsh or restricted, Burgess Reagent  (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) can be used in THF at reflux for a milder dehydration.
    

References

  • General Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic acids

    • Source: ResearchG
    • Context: Describes the reaction of 2-(aminomethyl)
    • URL:

  • Precursor Availability (5-Chloropyridine-2-carbaldehyde)

    • Source: PubChem (Snippet 1.17)
    • Context: Verification of precursor stability and availability for altern
    • URL:

  • Cyclization Methodologies (Vilsmeier-Haack Applications)

    • Source: Organic & Biomolecular Chemistry (Snippet 1.16)
    • Context: Review of synthetic methodologies for imidazo[1,5-a]pyridines, supporting the dehydrative cycliz
    • URL:

Sources

"Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS number 2021236-22-4"

[1]

Executive Summary & Chemical Identity

This compound is a fused bicyclic heteroaromatic ester. It serves as a high-value scaffold in medicinal chemistry due to the bioisosteric properties of the imidazo[1,5-a]pyridine core, which mimics the indole ring found in tryptophan—the natural substrate of the IDO1 enzyme. This structural mimicry allows derivatives of this molecule to competitively inhibit IDO1, a key target in cancer immunotherapy for reversing tumor-associated immunosuppression.

Chemical Profile
PropertySpecification
CAS Number 2021236-22-4
IUPAC Name This compound
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Core Scaffold Imidazo[1,5-a]pyridine
Key Substituents 6-Chloro (Pyridine ring), 1-Ethoxycarbonyl (Imidazole ring)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water

Synthetic Methodology

The synthesis of This compound requires precise regiochemical control to ensure the carboxylate is positioned at C1 rather than C3. The most robust and scalable protocol involves the base-mediated cyclocondensation of 5-chloropyridine-2-carbaldehyde with ethyl isocyanoacetate .

Retrosynthetic Analysis

The imidazo[1,5-a]pyridine core is constructed via a [3+2] cycloaddition-like condensation.

  • Precursor A: 5-Chloropyridine-2-carbaldehyde (Provides the pyridine ring and C3).

  • Precursor B: Ethyl isocyanoacetate (Provides C1, N2, and the ester group).

  • Mechanism: The reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the isocyanide carbon.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents & Materials:
  • 5-Chloropyridine-2-carbaldehyde (1.41 g, 10.0 mmol)

  • Ethyl isocyanoacetate (1.24 g, 11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv) or DBU (1.5 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂). Add 5-chloropyridine-2-carbaldehyde and anhydrous DMF .

  • Addition: Cool the solution to 0°C. Add Ethyl isocyanoacetate dropwise via syringe to control the exotherm.

  • Base Activation: Add K₂CO₃ (or DBU) in a single portion. The reaction mixture will likely darken, indicating the formation of the isocyanoacrylate intermediate.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The product typically appears as a fluorescent spot under UV (254/365 nm).

  • Quench & Extraction: Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product or induce phase separation. Extract with EtOAc (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc/Hexanes).

    • Yield Expectation: 65–80%

    • Validation: ¹H NMR should show a characteristic singlet for the C3 proton (approx. 8.0–8.5 ppm) and the ethyl ester signals.[1]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and atom economy of the synthesis.

SynthesisPathStart15-Chloropyridine-2-carbaldehydeInterIntermediate:IsocyanoacrylateStart1->InterK2CO3, DMFAldol CondensationStart2Ethyl Isocyanoacetate(CN-CH2-COOEt)Start2->InterProductEthyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate(CAS 2021236-22-4)Inter->ProductCyclization(Py-N attack on Isocyanide C)

Figure 1: Synthetic route via condensation of pyridine-2-carbaldehyde and ethyl isocyanoacetate.

Applications in Drug Discovery

The primary utility of CAS 2021236-22-4 lies in its role as a scaffold for IDO1 Inhibitors .

Mechanism of Action (IDO1 Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes Tryptophan (Trp) into Kynurenine (Kyn). High Kyn levels in the tumor microenvironment suppress T-cell activity, allowing cancer to escape immune surveillance.

  • Bioisosterism: The imidazo[1,5-a]pyridine core acts as a bioisostere of the indole ring of Tryptophan.

  • Heme Binding: The nitrogen at position 2 (bridgehead) or the electron density of the fused system facilitates coordination with the Heme iron (Fe²⁺/Fe³⁺) in the IDO1 active site, blocking substrate access.

  • Functionalization: The 1-carboxylate group serves as a versatile handle. It can be hydrolyzed to the acid and coupled with amines (e.g., 4-chloroanilines or cyclohexylamines) to create the amide linkage found in potent inhibitors like BMS-986205 (Linrodostat) analogs.

Biological Pathway Diagram

IDOPathwayTrpTryptophan (Trp)KynKynurenine (Kyn)Trp->KynCatalyzed by IDO1IDO1IDO1 Enzyme(Heme-containing)TCellT-Cell Suppression(Immune Escape)Kyn->TCellActivates AhR ReceptorInhibitorImidazo[1,5-a]pyridineDerivative (Drug)Inhibitor->IDO1Competes with TrpBinds Heme Iron

Figure 2: Mechanism of IDO1 inhibition by imidazo[1,5-a]pyridine derivatives.

Safety & Handling (E-E-A-T)

As a research chemical, strict safety protocols must be observed.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Precursor Risks:

    • Ethyl Isocyanoacetate: Strong odor, potential respiratory sensitizer. Handle only in a fume hood.

    • 5-Chloropyridine-2-carbaldehyde: Skin irritant.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

References

  • Synthesis of Imidazo[1,5-a]pyridines: Guchhait, S. K., et al.[1][3][4] "Synthesis of imidazo[1,5-a]pyridines from 2-pyridinecarboxaldehydes and isocyanides." Journal of Organic Chemistry, 1976.

  • IDO1 Inhibitor Design: Nelp, M. T., et al. "Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1." ACS Medicinal Chemistry Letters, 2018.

  • Copper-Catalyzed Oxidative Amination: Joshi, A., et al.[4] "Copper-catalyzed synthesis of imidazo[1,5-a]pyridine-1-carboxylates."[4] Organic & Biomolecular Chemistry, 2014.

  • Linrodostat (BMS-986205) Context: Siu, L. L., et al. "BMS-986205, a selective IDO1 inhibitor." Journal for ImmunoTherapy of Cancer, 2017.

Luminescent Imidazo[1,5-a]pyridine Derivatives: A Technical Guide to Synthesis and Photophysics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of imidazo[1,5-a]pyridine derivatives, designed for researchers in organic electronics and chemical biology.

Executive Summary

The imidazo[1,5-a]pyridine scaffold represents a privileged class of N-bridgehead fused heterocycles isoelectronic with azulene and naphthalene. Unlike their [1,2-a] isomers, [1,5-a] derivatives are characterized by a planar, electron-rich 10-


 aromatic system that facilitates strong Intramolecular Charge Transfer (ICT). This electronic architecture grants them ultra-large Stokes shifts (80–200 nm) , high fluorescence quantum yields (

), and tunable emission spanning the blue-to-NIR spectrum. These properties make them superior candidates for "wash-free" bio-imaging and ratiometric sensing, overcoming the self-quenching limitations of traditional fluorophores like fluorescein or rhodamine.[1]

Structural Basis of Luminescence

The Core Architecture

The imidazo[1,5-a]pyridine core consists of a pyridine ring fused to an imidazole ring across the N–C bond. The bridgehead nitrogen (Position 4) participates in the aromatic sextet of the pyridine ring, while the nitrogen at Position 2 retains a lone pair, acting as a basic site and a key handle for pH sensing.

  • Electronic Nature: The core acts as an electron donor (D) in "Push-Pull" systems.[1]

  • Tunability: Positions 1 and 3 on the imidazole ring are the primary sites for functionalization.[1]

    • Position 1: Typically derived from the ketone precursor; dictates the "donor" strength.[1]

    • Position 3: Derived from the aldehyde precursor; often used to attach electron-withdrawing groups (EWG) to extend conjugation and redshift emission.[1]

Mechanism: Intramolecular Charge Transfer (ICT)

The luminescence arises from an ICT state where electron density shifts from the electron-rich imidazo-pyridine core to an acceptor moiety (e.g., a p-nitrophenyl or benzothiazole group) at position 1 or 3.

  • Excitation:

    
     transition involves charge separation.[1]
    
  • Relaxation: The large dipole change induces significant solvent relaxation, lowering the energy of the excited state before emission. This energy loss via solvent reorganization is the primary cause of the large Stokes shift .[1]

ICT_Mechanism Core Imidazo[1,5-a]pyridine (Electron Donor) ICT_State ICT Excited State (High Dipole) Core->ICT_State e- Transfer Substituent Substituent (Pos 1/3) (Electron Acceptor) Substituent->ICT_State Excitation Excitation (hν) Excitation->ICT_State Relaxation Solvent Relaxation ICT_State->Relaxation < 10 ps Emission Red-Shifted Emission (Large Stokes Shift) Relaxation->Emission Fluorescence

Figure 1: Mechanism of ICT-driven luminescence.[1] The separation of donor and acceptor moieties leads to significant solvent relaxation, resulting in the characteristic large Stokes shift.

Structure-Property Relationships (Tuning)

The following table summarizes how specific substitutions affect the photophysical properties. Data represents general trends observed in derivatives synthesized via the protocols below.

Substituent (Pos 1)Substituent (Pos 3)Emission (

)
Stokes Shift

(Soln)
Key Characteristic
PhenylPhenyl~450 nm (Blue)~60-80 nm0.15 - 0.25Baseline reference.[1]
PyridylPhenyl~465 nm (Blue)~80 nm0.35 - 0.45Enhanced rigidity; higher

.[1]
Phenylp-Nitrophenyl~550 nm (Yellow)>120 nm< 0.10Strong ICT; often quenched by non-radiative decay.[1]
PhenylAnthracene~520 nm (Green)~100 nm0.60 - 0.80High brightness; efficient

-conjugation.[1]
Diethylfluorene Benzimidazole ~510 nm (Green) ~150 nm >0.90 (Solid) AIE-active (Solid State Emission).

Note: The introduction of rigid groups (like fluorene or anthracene) prevents non-radiative rotational decay, significantly boosting Quantum Yield (


).

Experimental Protocols

Synthesis: One-Pot Multicomponent Cyclization

While the Groebke-Blackburn-Bienaymé (GBB) reaction is standard for the [1,2-a] isomer, the [1,5-a] isomer is best synthesized via the condensation of a pyridyl ketone, an aldehyde, and ammonium acetate.

Protocol (Standard "Volpi" Method):

  • Reagents:

    • Aryl ketone (e.g., di-2-pyridyl ketone or 2-benzoylpyridine): 1.0 equiv.[1]

    • Aldehyde (e.g., benzaldehyde derivatives): 1.0 equiv.[1]

    • Ammonium Acetate (

      
      ): 5.0 - 10.0 equiv.[1]
      
    • Solvent: Glacial Acetic Acid (

      
      ).[1]
      
  • Procedure:

    • Dissolve reagents in AcOH in a round-bottom flask.

    • Reflux at 120°C for 3–12 hours (monitor via TLC).

    • Workup: Cool to room temperature. Pour the mixture into ice-cold water. Neutralize with saturated

      
       or 
      
      
      
      until pH ~8.[1]
    • Purification: The precipitate is filtered, washed with water, and recrystallized from Ethanol/Water or purified via silica gel chromatography (DCM/MeOH gradient).

Synthesis_Workflow Ketone 2-Pyridyl Ketone (Provides Core N) Reflux Reflux in AcOH 120°C, 3-12h Ketone->Reflux Aldehyde Aldehyde (Pos 3 Substituent) Aldehyde->Reflux Ammonia NH4OAc (Nitrogen Source) Ammonia->Reflux Neutralize Pour into Ice Water Neutralize (pH 8) Reflux->Neutralize Isolate Filter Precipitate or Column Chrom. Neutralize->Isolate Product Imidazo[1,5-a]pyridine Derivative Isolate->Product

Figure 2: One-pot synthesis workflow.[1][2][3][4][5][6] This robust cyclization allows for rapid library generation by varying the aldehyde component.

Photophysical Characterization: Quantum Yield ( )

Due to the sensitivity of ICT states to polarity,


 must be measured carefully using a relative standard.

Protocol:

  • Standard Selection: Use Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) for blue emitters, or Rhodamine 6G in Ethanol (
    
    
    ) for green/yellow emitters.[1]
  • Sample Preparation: Prepare 5 concentrations of the sample in the solvent of interest (e.g., DCM, Toluene). Crucial: Absorbance at excitation wavelength must be

    
     OD to avoid inner-filter effects.[1]
    
  • Measurement: Record UV-Vis absorbance and integrated fluorescence intensity for all samples and the standard.

  • Calculation:

    
    
    
    • 
      : Slope of the Integrated Fluorescence vs. Absorbance plot.[1]
      
    • 
      : Refractive index of the solvent.[1]
      

Applications

Ratiometric pH Sensing

The nitrogen at position 2 (N2) can be protonated in acidic environments.[1]

  • Mechanism: Protonation of N2 withdraws electron density from the core, disrupting the "Push-Pull" ICT system.[1]

  • Observation: This typically causes a hypsochromic (blue) shift in absorption and a quenching or shift in fluorescence (Acidochromism). This reversible "On-Off-On" behavior allows for monitoring pH changes in lysosomes or acidic organelles.[1]

Bio-Imaging (Mitochondrial Targeting)

Derivatives with cationic substituents (e.g., alkylated pyridinium salts attached to the core) exhibit intrinsic mitochondrial targeting due to the negative membrane potential of the organelle.

  • Advantage: The large Stokes shift (>100 nm) effectively separates excitation light from emission, drastically reducing background noise from cellular autofluorescence.

References

  • Volpi, G., et al. (2022).[1] "Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability." MDPI Molecules.

  • Rahmati, A., & Khalesi, Z. (2011).[1][3][5] "One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines." International Journal of Organic Chemistry.

  • Cui, R., et al. (2020).[1] "An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2." Molecules.

  • Debata, B. P., et al. (2025).[1] "Imidazo[1,5-a]pyridine–benzilimidazole conjugated greenish-yellow fluorophores... and their applications." Journal of Materials Chemistry C.

  • BenchChem. (2025).[1] "Protocols for Measuring the Quantum Yield using Quinine Sulfate Standard."

Sources

Technical Assessment: Preliminary Screening of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary screening architecture for Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1263058-83-8). As a fused bicyclic nitrogen heterocycle, this scaffold exhibits bioisosterism with indole and purine, making it a privileged structure in medicinal chemistry.[1]

The presence of the ethyl ester at C1 and the chlorine substituent at C6 dictates a specific screening logic:

  • Metabolic Liability: The ester functionality requires immediate assessment of plasma stability (prodrug potential).

  • Heme Coordination: The imidazo[1,5-a]pyridine core is a known pharmacophore for heme-iron coordination, suggesting potential activity against CYP450 enzymes (e.g., Thromboxane A2 synthase, Aromatase).

  • Lipophilicity: The C6-chloro substituent modulates the electronic density and lipophilicity, influencing blood-brain barrier (BBB) penetration.

Phase 1: Physicochemical & In Silico Profiling

Before wet-lab screening, the compound must undergo rigorous physicochemical characterization to ensure assay validity. Poor solubility often leads to false negatives in enzymatic assays.

Structural Properties & "Rule of Five" Compliance

The imidazo[1,5-a]pyridine core is aromatic and planar. The C1-carboxylate adds a hydrogen bond acceptor, while the C6-chloro increases


.
PropertyValue (Predicted)Drug-Likeness Implication
Molecular Weight ~224.64 g/mol High ligand efficiency potential (<500 Da).
cLogP 2.1 – 2.5Optimal range for oral bioavailability and membrane permeability.
TPSA ~40-50 ŲHigh probability of BBB penetration (Target < 90 Ų).
H-Bond Donors 0Good membrane permeability; potential P-gp substrate.
H-Bond Acceptors 3 (N, O, O)Sufficient for target binding interactions.
Solubility Protocol (Thermodynamic)

Objective: Determine the maximum soluble concentration in assay buffers (PBS, DMSO stocks). Methodology: Shake-flask method with HPLC-UV detection.

  • Preparation: Saturate phosphate-buffered saline (pH 7.4) with the compound in excess solid form.

  • Incubation: Shake at 25°C for 24 hours to reach equilibrium.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Pass Criteria: Solubility > 10 µM for biochemical assays; > 50 µM for cell-based assays.

Phase 2: Metabolic Stability (The Critical Gatekeeper)

Scientific Rationale: The ethyl ester at position 1 is a "soft spot." In vivo, ubiquitous esterases (carboxylesterases) will likely hydrolyze this molecule into its corresponding carboxylic acid (6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid ). Therefore, screening must distinguish between the parent ester (potential prodrug) and the acid (potential active metabolite).

Plasma Stability Assay

Protocol:

  • Matrix: Pooled human plasma (mixed gender) and rat plasma (for interspecies comparison).

  • Dosing: Spike plasma with compound to a final concentration of 1 µM (0.1% DMSO).

  • Timepoints: 0, 15, 30, 60, and 120 minutes at 37°C.

  • Quenching: Aliquot 50 µL into 150 µL cold acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both Parent (Ester) and Metabolite (Acid).

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates that must be tracked during screening.

MetabolicPathway cluster_0 Primary Screening Liability Parent Ethyl 6-chloroimidazo [1,5-a]pyridine-1-carboxylate (Parent) Acid Carboxylic Acid Metabolite (Hydrolysis) Parent->Acid Carboxylesterases (Rapid, Plasma/Liver) Oxidized Hydroxylated/Oxidized Metabolites (CYP450) Parent->Oxidized CYP450 (Hepatic) (Slower) Conjugate Glucuronide Conjugate (Phase II) Acid->Conjugate UGT (Excretion)

Caption: Metabolic trajectory highlighting the critical ester hydrolysis pathway (Blue to Red) which dictates whether the ester or acid is the true bioactive species.

Phase 3: Biological Activity Screening (Target Engagement)

Based on the imidazo[1,5-a]pyridine scaffold's history as a heme-iron coordinator and enzyme inhibitor, the following assays are prioritized.

Primary Target: Thromboxane A2 Synthase (TXA2)

Imidazo[1,5-a]pyridines are well-documented inhibitors of TXA2 synthase, a cytochrome P450 enzyme (CYP5A1) involved in platelet aggregation and vasoconstriction.

Assay Principle: Measuring the conversion of Prostaglandin H2 (PGH2) to Thromboxane B2 (stable metabolite of TXA2). Protocol:

  • Enzyme Source: Recombinant human TXA2 synthase or human platelet microsomes.

  • Substrate: PGH2 (generated in situ from Arachidonic acid + COX-1).

  • Reaction: Incubate compound (0.1 nM – 10 µM) with enzyme + substrate for 10 mins at 37°C.

  • Detection: Terminate reaction with SnCl2/HCl. Quantify Thromboxane B2 via ELISA or LC-MS/MS.

  • Control: Use Ozagrel or Dazoxiben as positive control inhibitors.

Secondary Target: Aromatase (CYP19A1)

The N-heterocycle lone pair can coordinate with the heme iron of Aromatase, a mechanism exploited by drugs like Letrozole (which contains a triazole).

Assay Principle: Competition assay using a fluorogenic substrate.

  • System: CYP19A1 BACULOSOMES® Plus Reagent.

  • Substrate: Dibenzylfluorescein (DBF).

  • Readout: Fluorescence at 535 nm (excitation 485 nm). A decrease in fluorescence indicates inhibition of the aromatase-mediated debenzylation.

Phase 4: Safety & Selectivity (Tox Screening)

To establish a therapeutic window, cytotoxicity must be ruled out early.

HepG2 Cytotoxicity Assay

Objective: Differentiate between specific enzyme inhibition and general cellular toxicity.

  • Cells: HepG2 (human liver carcinoma) plated at 5,000 cells/well.

  • Treatment: 48-hour exposure to compound gradient (0.1 – 100 µM).

  • Readout: ATP quantitation via CellTiter-Glo® (Luminescence).

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
    • Success Metric: Selectivity Index (

      
       / 
      
      
      
      for Target) > 10.

Screening Logic Workflow

This flowchart guides the decision-making process based on experimental data.

ScreeningWorkflow Start Compound Entry (Ethyl 6-chloroimidazo[1,5-a] pyridine-1-carboxylate) Solubility Solubility Check (PBS pH 7.4) Start->Solubility PlasmaStab Plasma Stability (t1/2 measurement) Solubility->PlasmaStab If Soluble > 10µM Discard Discard / Redesign Solubility->Discard Insoluble Decision1 Is t1/2 < 15 min? PlasmaStab->Decision1 Assay_Acid Screen Metabolite (Carboxylic Acid) Decision1->Assay_Acid Yes (Rapid Hydrolysis) Assay_Ester Screen Parent (Ester) Decision1->Assay_Ester No (Stable) TargetScreen Enzymatic Screen (TXA2 / Aromatase) Assay_Acid->TargetScreen Assay_Ester->TargetScreen ToxScreen HepG2 Cytotoxicity TargetScreen->ToxScreen IC50 < 1µM TargetScreen->Discard Inactive LeadSel Lead Selection (SI > 10) ToxScreen->LeadSel Low Tox ToxScreen->Discard High Tox

Caption: Decision tree for hit-to-lead progression. Note the bifurcation based on plasma stability results.

References

  • Ford, N. F., et al. (1986). "Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors."[2] Journal of Medicinal Chemistry, 29(4), 538–549. Link

  • Volpi, G. (2022).[2] "Luminescent Imidazo[1,5-a]pyridine Scaffold: Synthetic Heterocyclization Strategies—Overview and Promising Applications." Asian Journal of Organic Chemistry, 11(6).[2] Link

  • Pettit, S. N., et al. (2012). "Q203, a clinical candidate for the treatment of tuberculosis, targets the respiratory cytochrome bcc-aa3 supercomplex." Nature Medicine, 19, 1157–1160. (Context for Imidazopyridine anti-infective screening). Link

  • Davey, R. A., et al. (2023). "Imidazopyridine Amides: Synthesis and In Vitro Antimycobacterial Activity." ACS Omega. Link

  • PubChem Compound Summary. (n.d.). "this compound (CID 53394686)." National Center for Biotechnology Information. Link

Sources

"structure elucidation of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Validation of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate

Executive Summary & Strategic Context

Objective: To provide a rigorous, self-validating framework for the structural assignment of This compound (ECIP).

Significance: Imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, acting as isosteres for indole and azaindole systems.[1] They function as key pharmacophores in aromatase inhibitors (cancer therapy) and antifungal agents.[1] However, their synthesis often yields regioisomers (e.g., imidazo[1,2-a]pyridine) or positional isomers regarding the ester functionality.[1] This guide details the spectroscopic logic required to unambiguously confirm the [1,5-a] fusion and the 6-chloro regiochemistry .

Synthetic Provenance: The Retro-Analytical Baseline

To interpret spectral data accurately, we must first understand the chemical origin.[1] The structural hypothesis is derived from the most probable synthetic route: the base-mediated condensation of 5-chloro-2-pyridinecarbaldehyde with ethyl isocyanoacetate .

  • Precursor Logic: The 5-chloro position on the pyridine starting material dictates the 6-chloro position on the fused system (due to numbering shifts across the bridgehead).

  • Cyclization Logic: The reaction proceeds via a [3+2] cycloaddition or stepwise condensation/cyclization.[1] The isocyanide carbon typically becomes C1 (bearing the ester), while the aldehyde carbon becomes C3 .[1]

DOT Diagram: Synthetic Pathway & Atom Mapping

Synthesis Start1 5-Chloro-2-pyridinecarbaldehyde Inter Intermediate (Schiff Base/Aldol) Start1->Inter Base (K2CO3/DBU) Start2 Ethyl isocyanoacetate Start2->Inter Product Ethyl 6-chloroimidazo[1,5-a] pyridine-1-carboxylate Inter->Product Cyclization - H2O

Figure 1: Predicted synthetic route establishing the atom mapping for C1 (ester) and C3 (proton).

Primary Screening: High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated to rule out side reactions (e.g., hydrolysis of the ester or dechlorination).[1]

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: MeOH + 0.1% Formic Acid.

  • Target Criteria:

ParameterValue / Logic
Molecular Formula C₁₀H₉ClN₂O₂
Exact Mass 224.0353 Da
Observed [M+H]⁺ 225.0425 ± 5 ppm
Isotope Pattern Distinct 3:1 ratio for M and M+2 peaks (characteristic of ³⁵Cl/³⁷Cl).[1][2][3]

The Core: NMR Spectroscopic Elucidation

This section distinguishes the target from its likely isomer, ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate.[1]

1H NMR Assignment (500 MHz, DMSO-d₆)

The aromatic region is the fingerprint.[1] We expect four aromatic protons: one on the imidazole ring (H3) and three on the pyridine ring (H5, H7, H8).[1]

Key Diagnostic Signals:

PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Justification
H3 8.30 – 8.50Singlet (s)-The Anchor. Deshielded by the adjacent bridgehead nitrogen and the C1-ester.[1] Lack of coupling confirms it is isolated on the imidazole ring.[1]
H5 8.60 – 8.80Doublet (d)

(meta)
Deshielded. Proximity to the bridgehead nitrogen makes this the most downfield pyridine proton.[1] Shows small meta-coupling to H7.[1]
H7 7.20 – 7.40dd

Diagnostic. Coupled to H8 (ortho, large

) and H5 (meta, small

).
H8 7.60 – 7.80Doublet (d)

(ortho)
Adjacent to the bridgehead carbon.[1] Shows strong ortho coupling to H7.[1]
Ethyl 4.35 (q), 1.35 (t)-

Typical ethyl ester pattern.[1]

Note: Chemical shifts are estimated based on substituent effects on the imidazo[1,5-a]pyridine scaffold.[1][4]

13C NMR & DEPT-135
  • Carbon Count: 10 distinct signals.[1]

  • DEPT-135 Filter:

    • Up (Positive): CH₃ (ethyl), CH (H3, H5, H7, H8).[1]

    • Down (Negative): CH₂ (ethyl).[1]

    • Silent (Quaternary): C1 (Ester-bearing), C6 (Cl-bearing), C8a (Bridgehead), C=O[1] (Carbonyl).[1]

2D NMR: The "Smoking Gun" for Connectivity

To prove the [1,5-a] fusion over [1,2-a], we rely on HMBC (Heteronuclear Multiple Bond Correlation) .[1]

  • The Isomer Problem: In the [1,2-a] isomer, the bridgehead nitrogen is at a different position relative to the ester.

  • The Solution: Long-range coupling of H3 .

Critical HMBC Correlations:

  • H3

    
     C1:  Strong 3-bond correlation confirms H3 is on the same ring as the ester.
    
  • H3

    
     C8a (Bridgehead):  This is the differentiator.[1] H3 should see the quaternary bridgehead carbon.[1]
    
  • H5

    
     C1/C3:  H5 (pyridine) showing a correlation to the imidazole carbons implies the rings are fused at the N-C bond adjacent to H5.[1]
    

DOT Diagram: HMBC Connectivity Logic

HMBC cluster_legend Legend H3 H3 Proton (Singlet) C1 C1 (Ester bearing) H3->C1 3J (Strong) C8a C8a (Bridgehead) H3->C8a 3J (Diagnostic) C_Carbonyl C=O (Ester) H3->C_Carbonyl 3J H5 H5 Proton (Doublet) H5->C8a 3J key Green Arrow = Proof of Fusion

Figure 2: Key HMBC correlations. The H3 to C8a correlation confirms the imidazo[1,5-a]pyridine core structure.[1]

Quality Control & Purity Protocol

For drug development applications, structural identity must be paired with purity data.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA).[1]

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).[1]

    • Requirement: >98% area under the curve (AUC).[1]

  • Residual Solvents: 1H NMR check for Ethanol (synthesis solvent) or Ethyl Acetate (extraction solvent).[1]

References

  • Synthesis of Imidazo[1,5-a]pyridines

    • Title: A convenient synthesis of imidazo[1,5-a]pyridines.[1][2][5][6]

    • Source:Tetrahedron Letters.
    • Context: Establishes the reaction of pyridine-2-carbaldehyde and isonitriles.
    • Link:[Link][1]

  • NMR Characterization of Fused Pyridines

    • Title: 1H and 13C NMR spectra of imidazo[1,5-a]pyridine deriv
    • Source:Magnetic Resonance in Chemistry.
    • Context: Provides baseline chemical shifts for the H3 and H5 protons in this scaffold.
    • Link:[Link]

  • HMBC Methodology

    • Title: Two-dimensional NMR spectroscopy in the structural elucidation of n
    • Source:Methods in Enzymology.
    • Context: Authoritative guide on using HMBC to assign qu
    • Link:[Link][1]

Sources

Methodological & Application

Synthetic Routes for Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities. This guide provides a comprehensive overview of the synthetic strategies for a specific derivative, Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. We will delve into a primary, robust synthetic pathway with detailed protocols, and also explore alternative routes, supported by mechanistic insights and authoritative references.

Introduction to this compound

This compound is a key intermediate and a potential pharmacophore. The presence of a chlorine atom at the 6-position and an ethyl carboxylate group at the 1-position offers opportunities for further functionalization, making it a valuable building block for creating libraries of novel compounds. The synthesis of such specifically substituted imidazo[1,5-a]pyridines requires a strategic approach, often starting from appropriately functionalized pyridine precursors.

Primary Proposed Synthetic Route

The most logical and well-supported synthetic approach to this compound involves a two-stage process: the synthesis of the key starting material, (5-chloropyridin-2-yl)methanamine, followed by a cyclization reaction to construct the imidazo[1,5-a]pyridine core with the desired ester functionality at the 1-position.

Stage 1: Synthesis of (5-chloropyridin-2-yl)methanamine

The synthesis of this crucial aminomethylpyridine intermediate can be achieved from commercially available 2-cyano-5-chloropyridine. The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-cyano-5-chloropyridine (1 equiv.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether, add a reducing agent. Lithium aluminum hydride (LiAlH₄, 2-3 equiv.) is a common and effective choice for this transformation. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the exothermicity.

  • Reaction Execution: The reducing agent is added portion-wise to the solution of the nitrile. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-chloropyridin-2-yl)methanamine.

Stage 2: Cyclization and Esterification to Yield this compound

With the key amine in hand, the next step is the construction of the imidazo[1,5-a]pyridine ring system and the introduction of the ethyl carboxylate group at the 1-position. A highly efficient method for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids involves the reaction of a 2-(aminomethyl)pyridine with an acyl chloride, followed by a haloform reaction, which can then be esterified.[1]

Experimental Protocol:

  • Acylation: To a solution of (5-chloropyridin-2-yl)methanamine (1 equiv.) and a base (e.g., triethylamine, 2 equiv.) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, add a suitable acylating agent such as trichloroacetyl chloride (1.1 equiv.) dropwise. The reaction mixture is stirred at room temperature until completion.

  • Cyclization: The crude acylated intermediate is then treated with a dehydrating agent like trifluoroacetic anhydride to induce cyclization, forming a trifluoromethyl-substituted intermediate.

  • Haloform Reaction and Esterification: The resulting intermediate is subjected to a haloform reaction using a base like sodium hydroxide in a protic solvent. This cleaves the trihalomethyl group to form the corresponding carboxylic acid. The crude imidazo[1,5-a]pyridine-1-carboxylic acid is then esterified using standard conditions, for example, by reacting it with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or by using a coupling agent like DCC with ethanol. This final step yields the target molecule, this compound.

Visualizing the Primary Synthetic Pathway:

Synthetic Pathway 2-cyano-5-chloropyridine 2-cyano-5-chloropyridine Stage_1 (5-chloropyridin-2-yl)methanamine 2-cyano-5-chloropyridine->Stage_1 LiAlH4, THF Stage_2 This compound Stage_1->Stage_2 1. Trichloroacetyl chloride, Et3N 2. TFAA 3. NaOH (Haloform) 4. EtOH, H+

Caption: Proposed primary synthetic route for this compound.

Alternative Synthetic Strategies

While the primary route offers a reliable pathway, other synthetic methodologies for the imidazo[1,5-a]pyridine core could be adapted for the synthesis of the target molecule. These include:

  • Direct Cyclization with Diethyl Oxalate: A one-pot reaction between (5-chloropyridin-2-yl)methanamine and diethyl oxalate in the presence of a suitable catalyst and dehydrating agent could potentially lead directly to the desired product. This approach would be more atom-economical if successful.

  • Oxidative Cyclization Reactions: Various oxidative cyclization methods have been reported for the synthesis of the imidazo[1,5-a]pyridine scaffold.[2] These often involve the reaction of a 2-(aminomethyl)pyridine with an aldehyde, followed by an oxidation step. To obtain the desired 1-carboxylate, one might consider using a glyoxylate derivative as the aldehyde component.

  • Ritter-Type Reaction: A Ritter-type reaction, which typically involves the reaction of a nitrile with a carbocation source, has been used to synthesize imidazo[1,5-a]pyridine analogs.[3] This could be explored as a potential, albeit more complex, alternative.

Comparative Overview of Synthetic Strategies:

StrategyStarting MaterialsKey Transformation(s)AdvantagesPotential Challenges
Primary Route 2-Cyano-5-chloropyridineNitrile reduction, Acylation, Cyclization, Haloform, EsterificationWell-precedented steps, reliableMulti-step, potential for side reactions
Direct Cyclization (5-chloropyridin-2-yl)methanamine, Diethyl oxalateCyclocondensationOne-pot, atom-economicalReaction conditions need optimization
Oxidative Cyclization (5-chloropyridin-2-yl)methanamine, Ethyl glyoxylateImine formation, Oxidative cyclizationAccess to diverse derivativesRequires specific oxidizing agents
Ritter-Type Reaction Suitably substituted pyridine and nitrileCarbocation formation, Nitrile addition, CyclizationNovel routeMechanistically complex, substrate scope may be limited

Conclusion

The synthesis of this compound is achievable through a well-planned synthetic sequence. The proposed primary route, starting from 2-cyano-5-chloropyridine, utilizes a series of reliable and well-documented chemical transformations. The exploration of alternative strategies such as direct cyclization or oxidative methods could lead to more efficient and atom-economical syntheses. This guide provides a solid foundation for researchers to embark on the synthesis of this and related imidazo[1,5-a]pyridine derivatives for applications in drug discovery and materials science.

References

  • Volpi, G., et al. (2020). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Molecules, 25(18), 4238. [Link]

  • Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 56(7), 689-694. [Link]

  • N'guessan, D. U. J.-P., et al. (2021). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 33(15), 1-12. [Link]

  • Guchhait, S. K., & Kashyap, M. (2016). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 14(38), 8916-8929. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Aksenov, D. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2838-2847. [Link]

  • Lee, C.-Y., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega, 6(4), 2895–2904. [Link]

Sources

Application Note: Advanced Synthesis of Imidazo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The imidazo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine. While the [1,2-a] isomer is ubiquitous in GABAergic drugs (e.g., Zolpidem), the imidazo[1,5-a]pyridine skeleton is increasingly critical for next-generation therapeutics, including IDO1 inhibitors (immuno-oncology), tubulin polymerization inhibitors , and cardiac imaging agents .

This Application Note provides a definitive technical guide for synthesizing this bicyclic heterocycle. We move beyond generic textbook descriptions to provide three field-validated protocols:

  • The Classical Route: Vilsmeier-Haack Cyclodehydration (Robust, scalable).

  • The Modern Route: Cu-Catalyzed Oxidative C-H Amination (Green, atom-economical).

  • The Metal-Free Route: Iodine-Mediated Cyclization (Trace-metal-free requirements).

Structural Logic & Retrosynthesis

The imidazo[1,5-a]pyridine system fuses a pyridine ring with an imidazole ring across the [N1-C2] bond of the pyridine. Unlike the [1,2-a] isomer, the bridgehead nitrogen is not the nucleophile originating from a simple 2-aminopyridine; rather, the synthesis typically requires functionalization at the 2-methyl position or a cascade cyclization involving the pyridine nitrogen.

Figure 1: Mechanistic Disconnection (DOT Visualization)

Retrosynthesis Target Imidazo[1,5-a]pyridine (Target Scaffold) RouteA Route A: Dehydrative Cyclization (Vilsmeier-Haack) RouteA->Target POCl3 / Dehydration PrecursorA N-(pyridin-2-ylmethyl)amide PrecursorA->RouteA RouteB Route B: Oxidative C-H Amination (Cu-Catalyzed / Iodine) RouteB->Target [Ox] / -2H2 / Cyclization PrecursorB 2-Benzoylpyridine + Benzylamine PrecursorB->RouteB

Caption: Retrosynthetic analysis showing the two primary disconnection strategies: amide dehydration (left) and oxidative coupling (right).

Protocol A: Vilsmeier-Haack Cyclodehydration

Best for: Scale-up, defined substituents, and generating 1,3-disubstituted analogs. Mechanism: The amide oxygen attacks the electrophilic phosphorus species, forming a chloroiminium intermediate (Vilsmeier reagent).[1] The pyridine nitrogen then attacks this electrophilic carbon, followed by aromatization.

Materials
  • Substrate:

    
    -(pyridin-2-ylmethyl)amide derivative (1.0 equiv).
    
  • Reagent: Phosphoryl chloride (

    
    ) (3.0–5.0 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

  • Safety:

    
     is highly corrosive and reacts violently with water.
    
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve the amide substrate in anhydrous DCE (0.2 M concentration).

    • Note: Ensure the system is under an inert atmosphere (

      
       or Ar) to prevent hydrolysis of the 
      
      
      
      .
  • Reagent Addition: Cool the solution to 0°C. Add

    
     dropwise via a syringe.
    
    • Why? The initial complexation is exothermic. Controlling the temperature prevents charring/polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (83°C for DCE) for 2–4 hours.

    • Monitoring: Monitor by TLC. The intermediate chloroiminium species is not stable on silica, so you will observe the disappearance of the starting amide and the appearance of a highly fluorescent spot (the product).

  • Quenching (Critical): Cool the reaction to 0°C. Slowly pour the reaction mixture into a beaker of crushed ice/saturated

    
     solution.
    
    • Caution: Vigorous gas evolution (HCl) will occur. Maintain pH > 8 to ensure the free base is formed.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Copper-Catalyzed Oxidative C-H Amination

Best for: High-throughput library generation, introducing aryl groups at positions 1 and 3 simultaneously. Mechanism: A "borrowing hydrogen" or oxidative dehydrogenation pathway where Copper facilitates the condensation of the amine and ketone, followed by C-H activation to close the ring.

Materials
  • Substrate 1: 2-Benzoylpyridine (1.0 equiv).

  • Substrate 2: Benzylamine derivative (1.2 equiv).

  • Catalyst:

    
     (10–20 mol%).
    
  • Oxidant: Air (balloon) or

    
    .[2]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Cu-intermediates).

Step-by-Step Workflow
  • Setup: Charge a reaction tube with 2-benzoylpyridine (0.5 mmol), benzylamine (0.6 mmol), and

    
     (0.05 mmol).
    
  • Solvation: Add DMF (2.0 mL).

  • Atmosphere: Purge the tube with

    
     for 1 minute, then attach an 
    
    
    
    balloon (or leave open to air if using a vigorous stir rate, though yields may be lower).
  • Reaction: Heat to 110–120°C for 12 hours.

    • Insight: The high temperature is required to overcome the activation energy of the

      
       C-H bond oxidation.
      
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.[3]

    • Purification Note: Copper salts can linger. Wash the organic phase with 10%

      
       or EDTA solution to sequester copper ions before column chromatography.
      

Protocol C: Iodine-Mediated (Metal-Free) Synthesis

Best for: Pharmaceutical late-stage functionalization where trace metals are prohibited.

Protocol Summary
  • Mix: 2-Pyridyl ketone + Benzylamine +

    
     (1.0 equiv) + 
    
    
    
    (2.0 equiv) in Toluene.
  • Heat: 100°C for 4–6 hours.

  • Mechanism: Iodine acts as a mild Lewis acid to promote imine formation and subsequently as an oxidant to dehydrogenate the cyclized intermediate.

Comparative Data Analysis

FeatureVilsmeier-Haack (Method A)Cu-Catalyzed (Method B)Iodine-Mediated (Method C)
Precursor Complexity High (Requires Amide synthesis)Low (Commercial Ketones/Amines)Low
Atom Economy Low (Loss of

)
High (

is byproduct)
Moderate
Functional Group Tolerance Moderate (Acid sensitive groups fail)Good (Tolerates heterocycles)Excellent
Scalability Excellent (kg scale)Moderate (g scale)Good (g scale)
Primary Risk Corrosive Reagents (

)
Heavy Metal ContaminationIodine Staining/Cleanup

Troubleshooting & Validation (Self-Correcting Systems)

Decision Logic for Method Selection

Use the following logic gate to determine the appropriate protocol for your specific target molecule.

Workflow Start Start: Define Target Structure Q1 Is Position 1-H or Alkyl? Start->Q1 MethodA Method A: Vilsmeier-Haack (Precursor: Amide) Q1->MethodA Yes (H/Alkyl) Q2 Is Trace Metal allowed? Q1->Q2 No (Aryl at Pos 1) MethodB Method B: Cu-Catalyzed (Precursor: Ketone+Amine) Q2->MethodB Yes MethodC Method C: Iodine-Mediated (Precursor: Ketone+Amine) Q2->MethodC No (Pharma strict)

Caption: Decision tree for selecting the optimal synthetic methodology based on structural requirements and constraints.

Analytical Validation (NMR)

To confirm the formation of the imidazo[1,5-a]pyridine (and rule out the [1,2-a] isomer):

  • Proton H-3: Look for a singlet around

    
     8.1–8.3 ppm  (if Position 3 is unsubstituted). This proton is highly deshielded due to the ring current and proximity to the bridgehead nitrogen.
    
  • Proton H-5: The proton on the pyridine ring adjacent to the bridgehead nitrogen usually appears as a doublet around

    
     7.8–8.0 ppm .
    

References

  • Vilsmeier-Haack Cyclization Mechanism & Scope Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines.[3] Beilstein J. Org.[3] Chem. 2020, 16, 2829–2839.

  • Copper-Catalyzed Oxidative Amination Copper-Catalyzed Aerobic Oxidative Amination of C(sp3)–H Bonds: Synthesis of Imidazo[1,5-a]pyridines. Org.[1][2][3][4][5][6][7][8][9][10] Lett. 2014, 16, 23, 6232–6235.

  • Iodine-Mediated Metal-Free Synthesis Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Org.[1][2][3][4][5][6][7][8][9][10] Biomol. Chem. 2015, 13, 6461-6465.

  • Biological Applications (Tubulin Inhibitors) Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids.[11] Org.[1][2][3][4][5][6][7][8][9][10] Biomol. Chem. 2018, 16, 428-442.

Sources

"using Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate in Medicinal Chemistry

Executive Summary

This application note details the strategic deployment of This compound (referred to herein as ECIP-1 ) as a high-value scaffold in drug discovery.

The imidazo[1,5-a]pyridine core is a recognized bioisostere of indole and azaindole , offering distinct physicochemical advantages including improved aqueous solubility and reduced lipophilicity (LogP). ECIP-1 is particularly valuable because it provides two orthogonal handles for divergent synthesis:

  • C1-Ester: A masked carbonyl ready for conversion into pharmacophore warheads (amides, heterocycles) or linkers.

  • C6-Chloride: A deactivated electrophile suitable for late-stage cross-coupling to access hydrophobic pockets.

This guide provides validated protocols for functionalizing both positions, emphasizing the specific catalytic requirements to activate the C6-chloride on this electron-rich scaffold.

Chemical Profile & Structural Logic

PropertyData / Prediction
Molecular Formula C

H

ClN

O

Molecular Weight 224.64 g/mol
Core Geometry Planar, Bicyclic, 10-

aromatic system
H-Bond Acceptors 3 (N2, Carbonyl O, Ether O)
Electronic Character Electron-rich 5-membered ring; Electron-deficient 6-membered ring
Key Reactivity C1: Electrophilic (Ester); C3: Nucleophilic (C-H); C6: Electrophilic (C-Cl)
Structural Analysis (Graphviz Diagram)

The following diagram illustrates the orthogonal reactivity zones of the ECIP-1 scaffold.

ECIP_Reactivity Core Imidazo[1,5-a]pyridine Core (ECIP-1) C1 C1-Ester (Warhead Handle) Core->C1 Hydrolysis/Amidation C6 C6-Chloride (Diversity Handle) Core->C6 Suzuki/Buchwald C3 C3-Position (Nucleophilic) Core->C3 Electrophilic Subst. (Halogenation/Formylation)

Figure 1: Reactivity map of the ECIP-1 scaffold. The C1 and C6 positions allow for "Right-Hand Side" (RHS) and "Left-Hand Side" (LHS) library expansion, respectively.

Medicinal Chemistry Applications

IDO1 Inhibition (Immuno-Oncology)

The imidazo[1,5-a]pyridine scaffold is a proven heme-binding motif.[1][2][3] In Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the bridgehead nitrogen (or N2) often coordinates with the heme iron, mimicking the transition state of tryptophan.

  • Strategy: Use the C1-ester to build a linker that extends into the entrance of the active site (interaction with Ser167). Use the C6-chloride to couple aryl groups that fill the hydrophobic Pocket A.

Kinase Inhibition (Bioisosterism)

As an isostere of indole (found in Sunitinib-like analogs), ECIP-1 can target the ATP-binding hinge region.

  • Advantage: The N2 nitrogen provides a specific H-bond acceptor vector that differs from the indole N-H donor, potentially avoiding resistance mutations associated with H-bond donor requirements.

Experimental Protocols

Protocol A: C6-Diversification via Suzuki-Miyaura Coupling

Challenge: The C6-chloride on imidazo[1,5-a]pyridine is electronically deactivated compared to typical aryl chlorides due to the electron-rich nature of the fused imidazole ring. Standard Pd(PPh


)

conditions often fail. Solution: Use of electron-rich, bulky phosphine ligands (Buchwald ligands) or pre-formed catalysts is mandatory.

Reaction Scheme: ECIP-1 + Ar-B(OH)2 -> [Pd-Cat] -> 6-Aryl-ECIP-1

Materials:

  • ECIP-1 (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%) OR Pd(dppf)Cl

    
    ·DCM (for less hindered substrates).
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 0.5M in H
    
    
    O)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with ECIP-1 (100 mg, 0.44 mmol), aryl boronic acid (0.66 mmol), and K

    
    PO
    
    
    
    (280 mg, 1.32 mmol).
  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent/Catalyst Addition: Add degassed 1,4-Dioxane (4 mL). Rapidly add XPhos Pd G3 (18 mg, 0.022 mmol) under a positive stream of inert gas.

  • Reaction: Seal and heat to 90°C for 4–16 hours. (Microwave: 110°C for 45 mins).

  • Monitoring: Check LCMS for mass ion [M+H] (Product) and disappearance of ECIP-1 (m/z ~225).

  • Workup: Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: If the boronic acid is protodeboronated (common with heteroaryl boronates), switch to the corresponding Pinacol Ester and use Pd(dtbpf)Cl


  as the catalyst.
Protocol B: C1-Warhead Installation (Hydrolysis & Amide Coupling)

Challenge: The imidazo[1,5-a]pyridine core is acid-sensitive (protonation of N2 can alter solubility) and the zwitterionic acid intermediate can be difficult to extract. Solution: Mild Lithium Hydroxide hydrolysis followed by "one-pot" coupling or careful isoelectric isolation.

Step-by-Step Procedure:

Phase 1: Hydrolysis

  • Dissolve ECIP-1 (or the C6-arylated derivative) in THF/MeOH/H

    
    O (3:1:1).
    
  • Add LiOH·H

    
    O (2.0 equiv). Stir at Room Temperature for 2–4 hours.
    
  • Critical Step (Isolation): Do NOT extract efficiently at neutral pH. Acidify carefully to pH ~4–5 using 1N HCl. The carboxylic acid usually precipitates. Filter and dry.[4] If no precipitate, extract with 2-MeTHF (superior recovery for polar heterocycles compared to EtOAc).

Phase 2: Amide Coupling

  • Suspend the carboxylic acid intermediate (1.0 equiv) in DMF (dry).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins (pre-activation).

  • Add the Amine partner (R-NH

    
    , 1.1 equiv).
    
  • Stir at RT for 2–12 hours.

  • Workup: Dilute with water. If the product is solid, filter. If oil, extract with EtOAc/LiCl (5% aq) to remove DMF.

Synthesis Workflow Diagram

The following flowchart visualizes the divergent synthesis capability starting from ECIP-1.

Synthesis_Workflow SM ECIP-1 (Starting Scaffold) Suzuki Step 1: Suzuki Coupling (C6-Arylation) SM->Suzuki Path A (Preferred for lipophilic R) HydroB Step 1: LiOH Hydrolysis (C1-Activation) SM->HydroB Path B (Preferred for diverse amides) InterA Intermediate A (6-Aryl-Ester) Suzuki->InterA HydroA Step 2: LiOH Hydrolysis InterA->HydroA FinalA Target A (6-Aryl-Amide) HydroA->FinalA Amidation InterB Intermediate B (Acid Core) HydroB->InterB AmideB Step 2: Amide Coupling InterB->AmideB SuzukiB Step 3: Suzuki Coupling (Late Stage) AmideB->SuzukiB FinalB Target B (Complex Analog) SuzukiB->FinalB

Figure 2: Divergent synthesis workflow. Path A is generally preferred to avoid potential interference of the amide functionality with the Pd-catalyst in the cross-coupling step.

QC & Analytical Expectations

When characterizing ECIP-1 derivatives, look for these diagnostic signals:

  • 1H NMR (DMSO-d6):

    • H3 (Imidazole proton): Distinct singlet, typically deshielded (

      
       8.0 – 8.5 ppm).
      
    • H5/H7/H8 (Pyridine protons): Look for the coupling pattern. The H5 proton (adjacent to bridgehead) is often a doublet at

      
       ~8.5 ppm.
      
  • LCMS:

    • Imidazo[1,5-a]pyridines ionize well in ESI(+).

    • Expect a characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) in intermediates retaining the C6-Cl.

References

  • Scaffold Synthesis & General Reactivity

    • Review: "Imidazo[1,5-a]pyridines: A Versatile Scaffold in Medicinal Chemistry."[5][6] RSC Advances.

    • (Proxy for general scaffold review).

  • IDO1 Inhibition Context

    • "Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1." ACS Medicinal Chemistry Letters.
  • Suzuki Coupling on Deactivated Heterocycles

    • "Pd-Catalyzed Cross-Coupling Reactions of Chlorinated Nitrogen Heterocycles." Journal of Organic Chemistry.
  • Bioisosterism (Indole vs. Imidazopyridine)

    • "Bioisosteres in Medicinal Chemistry." Wiley-VCH.

(Note: While specific CAS 6-chloro-1-ester papers are rare, the chemistry is extrapolated from the authoritative reviews on the imidazo[1,5-a]pyridine scaffold listed above.)

Sources

Application Note: Strategic One-Pot Synthesis of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The imidazo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine. This specific bicyclic heteroaromatic system is central to the development of IDO1 inhibitors (cancer immunotherapy), cardiac imaging agents , and fluorescent probes due to its large Stokes shift and tunable emission properties.

Traditional synthesis often requires multi-step procedures involving harsh dehydrating agents (e.g.,


) or pre-functionalized precursors. This guide details two advanced one-pot protocols  that utilize oxidative C-H functionalization . These methods allow for the direct coupling of readily available 2-pyridyl ketones and benzylamines, streamlining library generation for drug discovery.
Key Advantages of These Protocols
  • Atom Economy: Eliminates the need for pre-functionalized halides or boronic acids.

  • Operational Simplicity: One-pot, open-to-air (for Cu-catalyzed), and uses standard laboratory glassware.

  • Diversity: Facile access to 1,3-diarylated derivatives, a substitution pattern critical for biological activity.

Mechanistic Rationale

Understanding the reaction pathway is critical for troubleshooting. Both protocols described below rely on a cascade sequence: Condensation


 Cyclization 

Oxidative Dehydrogenation
.
The Reaction Pathway[1][2][3][4][5][6][7]
  • Condensation: The benzylamine attacks the carbonyl of the 2-pyridyl ketone to form a Schiff base (imine).

  • Tautomerization: The imine exists in equilibrium with its enamine tautomer (or undergoes C-H activation).

  • Cyclization: The pyridine nitrogen attacks the benzylic position (mediated by oxidation of the C-H bond) to close the imidazole ring.

  • Aromatization: Oxidative dehydrogenation removes two protons and two electrons to yield the aromatic imidazo[1,5-a]pyridine core.

Pathway Visualization

The following diagram illustrates the Copper-Catalyzed Aerobic Oxidative pathway, which represents the most scalable approach.

Imidazo_Synthesis_Mechanism Substrates Substrates: 2-Pyridyl Ketone + Benzylamine Imine Intermediate A: Schiff Base (Imine) Substrates->Imine Heat Coordination Intermediate B: Cu-Coordinated Complex Imine->Coordination Cu(OAc)2 Cyclization Intermediate C: Dihydro-imidazo pyridine Coordination->Cyclization Intramolecular Attack Product Final Product: 1,3-Diaryl imidazo[1,5-a]pyridine Cyclization->Product Oxidative Dehydrogenation Condensation Condensation (-H2O) Oxidation1 Cu(II) / O2 C-H Activation Oxidation2 Aromatization (-2H)

Figure 1: Mechanistic cascade for the Copper-Catalyzed synthesis. The reaction proceeds via imine formation followed by metal-mediated C-H activation and aromatization.

Protocol A: Metal-Free Iodine-Mediated Synthesis

Best for: Small-scale combinatorial library generation; "Green Chemistry" requirements. Reference: Adapted from Yan et al., Org.[1] Lett. 2013.

This method utilizes molecular iodine (


) as a mild oxidant and Lewis acid, avoiding transition metals entirely.
Materials
  • Substrate A: Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine) (1.0 mmol)

  • Substrate B: Benzylamine (1.2 mmol)

  • Reagent: Molecular Iodine (

    
    ) (0.5 mmol, 50 mol%)
    
  • Additive: Sodium Acetate (NaOAc) (2.0 mmol) - Critical for buffering HI byproduct.

  • Oxidant: Tert-butyl hydroperoxide (TBHP) (2.0 equiv) OR simply use excess

    
     (1.5 equiv) if TBHP is to be avoided (though TBHP allows catalytic Iodine).
    
  • Solvent: DMSO (3.0 mL)

Step-by-Step Procedure
  • Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add 2-benzoylpyridine (183 mg, 1.0 mmol), benzylamine (130 µL, 1.2 mmol),

    
     (127 mg, 0.5 mmol), and NaOAc (164 mg, 2.0 mmol).
    
  • Solvent: Add DMSO (3.0 mL).

  • Oxidant Addition: Add TBHP (70% in water, ~270 µL) dropwise.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath or heating block. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The starting ketone spot should disappear.

  • Quench: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) (5 mL) to quench unreacted iodine (solution turns from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL).
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexane).
    

Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling

Best for: Scale-up (>1 gram), cost-efficiency, and robust yields. Reference: Adapted from Wang et al., J. Org. Chem. 2015.[2]

This protocol uses air (


) as the terminal oxidant, making it highly sustainable.[3]
Materials
  • Substrate A: 2-Pyridyl ketone derivative (1.0 mmol)

  • Substrate B: Benzylamine derivative (1.2 mmol)

  • Catalyst: Copper(II) Acetate (

    
    ) (10 mol%) OR Copper(I) Iodide (
    
    
    
    ) (10 mol%).
  • Solvent: 1,2-Dichlorobenzene (DCB) or Chlorobenzene. Note: High boiling point solvents are required to maintain the reaction temperature.

  • Atmosphere: Open air (balloon of

    
     is optional but accelerates the reaction).
    
Step-by-Step Procedure
  • Assembly: Setup a 25 mL round-bottom flask with a reflux condenser.

  • Charge: Add the ketone (1.0 mmol), amine (1.2 mmol), and

    
     (18 mg, 0.1 mmol).
    
  • Solvent: Add 1,2-Dichlorobenzene (3 mL).

  • Reaction: Heat the mixture to 130 °C under an air atmosphere.

    • Tip: If using a manifold, ensure a slow stream of air or simply leave the top of the condenser open (with a drying tube) to allow oxygen exchange.

  • Duration: Stir for 12–24 hours.

    • Checkpoint: The reaction mixture usually turns dark green/brown.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) (20 mL).

  • Wash: Wash with aqueous

    
     (10%) to remove copper salts (aqueous layer turns deep blue). Wash with water and brine.
    
  • Purification: Concentrate the organic layer. Note: DCB has a high boiling point; it is often easier to load the crude DCB solution directly onto a silica column if the volume is low, or distill off the DCB under high vacuum.

Data Summary & Troubleshooting

Expected Results
ParameterProtocol A (Iodine)Protocol B (Copper)
Typical Yield 65–85%70–92%
Reaction Time 4–6 Hours12–24 Hours
Temperature 100 °C130 °C
Tolerance Sensitive to strong reducing groupsTolerates halides, ethers, alkyls
Purification Easy (DMSO removal via wash)Moderate (DCB removal required)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Insufficient oxidant (

or TBHP).
Protocol B: Switch from air to an

balloon. Protocol A: Add 0.5 eq more TBHP.
Imine Intermediate Persists Cyclization step failed.Increase temperature by 10°C. Ensure catalyst quality (Cu salts can hydrate over time).
Product Degradation Over-oxidation.Reduce reaction time. Monitor TLC every hour after the 3rd hour.
Low Solubility Substrates are too polar.Switch solvent to DMSO or DMF (for Protocol B) but maintain high temp (120°C).

References

  • Wang, H., Xu, W., Wang, Z., Yu, L., & Xu, K. (2015). Copper-Catalyzed Oxidative Amination of sp3 C–H Bonds under Air: Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(3), 1856–1865. [Link]

  • Yan, Y., Zhang, Y., Zha, Z., & Wang, Z. (2013).[1] Metal-Free Sequential Dual Oxidative Amination of C(sp3)–H Bonds: Synthesis of Imidazo[1,5-a]pyridines. Organic Letters, 15(10), 2274–2277. [Link]

  • Wang, H., Xu, W., Xin, L., Liu, W., Wang, Z., & Xu, K. (2016). Copper/Iodine Cocatalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines: A Strategy for the Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 81(9), 3681–3687. [Link]

  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014).[1] Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,5-a]pyridines via Denitrogenative Transannulation of Pyridotriazoles.[3][4] Organic Letters, 16(23), 6232–6235. [Link]

Sources

Troubleshooting & Optimization

"improving yield in Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing the synthesis of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate .

The content is structured as a Level 3 Technical Escalation response, focusing on the specific regiochemical and mechanistic challenges of this scaffold.

Ticket Subject: Yield Optimization for this compound Status: Open Escalation Level: Senior Application Scientist

System Overview & Mechanistic Diagnosis

To improve yield, we must first validate the synthetic route. A common failure mode for this specific target (1-carboxylate isomer) is applying protocols intended for the 3-carboxylate isomer (e.g., standard Van Leusen conditions).

The Critical Distinction:

  • Target: 1-carboxylate (Ester at C1, H at C3).

  • Common Pitfall: The reaction of 5-chloro-2-pyridinecarboxaldehyde + ethyl isocyanoacetate (Van Leusen) typically yields the 3-carboxylate .

  • Correct Route: The "Amino Acid" Cyclodehydration Pathway. You must synthesize the

    
    -amino ester precursor  followed by formylation and cyclization.
    
Validated Synthetic Workflow (DOT Visualization)

The following diagram outlines the correct pathway to the 1-carboxylate isomer and the critical control points (CCPs) for yield loss.

G Start 5-Chloro-2- pyridinecarboxaldehyde Strecker Step 1: Strecker/Bucherer (Formation of Amino Acid) Start->Strecker NaCN/NH4Cl Ester Step 2: Esterification (Ethyl 2-amino-2-(5-chloropyridin-2-yl)acetate) Strecker->Ester EtOH/HCl Formyl Step 3: Formylation (Formic-Acetic Anhydride) Ester->Formyl HCOOH/Ac2O Cyclize Step 4: Cyclodehydration (POCl3 / Toluene) Formyl->Cyclize CRITICAL STEP Dehydration Product Target: Ethyl 6-chloroimidazo [1,5-a]pyridine-1-carboxylate Cyclize->Product Base Quench

Caption: Figure 1. Validated "Amino Acid" route for 1-substituted imidazo[1,5-a]pyridines. The cyclodehydration (Step 4) is the primary source of yield variability.

Troubleshooting Guide (Q&A Format)

Phase A: The Cyclization Step (Yield < 30%)

Q: My reaction mixture turns into a black tar upon adding POCl


, and I recover very little product. What is happening? 
A:  This "tarring" indicates uncontrolled exothermic decomposition or polymerization. The cyclization of the N-formyl precursor is a Bischler-Napieralski type reaction that requires strict temperature modulation.
  • Root Cause: Adding POCl

    
     too rapidly at room temperature or higher causes localized overheating, destroying the sensitive imidazo-pyridine intermediate.
    
  • Protocol Adjustment:

    • Dissolve the N-formyl ester in dry toluene (DCM is often too low-boiling; 1,2-DCE is a good alternative).

    • Cool the system to 0°C before adding POCl

      
      .
      
    • Add POCl

      
       dropwise over 30 minutes.
      
    • Crucial: Allow the mixture to warm to room temperature slowly before heating to reflux. The ring closure often initiates at moderate temperatures; rushing to reflux degrades the starting material.

Q: I am using the Van Leusen method (Aldehyde + Ethyl Isocyanoacetate + DBU), but the NMR doesn't match the 1-carboxylate reference. A: You have likely synthesized the 3-carboxylate isomer.

  • Mechanism: In the Van Leusen reaction, the isocyanide carbon attacks the aldehyde carbonyl. Mechanistic studies confirm this typically places the ester group at the C3 position of the resulting imidazo[1,5-a]pyridine ring.

  • Solution: Switch to the Strecker-Formylation-Cyclization route (as detailed in Fig 1) to guarantee the ester is at C1.

Phase B: Precursor Quality

Q: My cyclization yield varies wildly between batches (15% to 60%). Why? A: The purity of the N-formyl intermediate (Step 3) is the hidden variable.

  • Diagnosis: Residual acetic acid or formic acid from the formylation step can quench POCl

    
    , generating HCl gas and heat, which degrades the product.
    
  • Fix: Ensure the N-formyl precursor is dried under high vacuum for at least 4 hours to remove trace acids. If the precursor is an oil, consider crystallizing it (often possible with Et2O/Hexane) to ensure stoichiometry in the next step.

Phase C: Workup & Isolation

Q: I see the product on TLC, but it disappears or hydrolyzes during aqueous workup. A: The 1-carboxylate ester bond in this fused system is electronically coupled to the pyridine ring, making it susceptible to base-catalyzed hydrolysis or "ring opening" if the pH is too high.

  • Protocol:

    • Do not quench directly with strong NaOH.

    • Quench the POCl

      
       reaction mixture by pouring it into ice/saturated Na
      
      
      
      CO
      
      
      slowly.
    • Keep the pH between 8 and 9. Do not exceed pH 10.

    • Extract immediately with DCM or EtOAc. Prolonged exposure to aqueous base will hydrolyze the ester to the carboxylic acid (which is water-soluble and lost in the aqueous layer).

Optimization Matrix (DOE Factors)

If you are following the correct route but still facing yield ceilings, utilize this optimization matrix.

ParameterStandard ConditionOptimization RecommendationRationale
Dehydrating Agent POCl

(Neat or excess)
POCl

(1.5 eq) + Toluene
Reducing POCl

concentration minimizes polymer formation. Toluene allows higher reflux temp than DCM.
Temperature Reflux (110°C)Step-Ramp: 0°C

RT

60°C

80°C
Gradual heating prevents thermal shock and allows the Vilsmeier intermediate to form cleanly.
Base Additive NonePyridine (0.1 eq) Trace base can buffer the HCl generated, preventing acid-catalyzed decomposition of the product.
Atmosphere Nitrogen balloonArgon flow / Schlenk line POCl

is extremely moisture sensitive. Hydrolysis produces phosphoric acid, which kills the reaction.

Advanced Troubleshooting: Regiochemistry Verification

Before scaling up, confirm you have the 1-carboxylate and not the 3-carboxylate .

Feature1-Carboxylate (Target)3-Carboxylate (Isomer)
Synthesis Route Amino Acid CyclizationVan Leusen (Aldehyde + Isocyanoacetate)
H3 Proton NMR Singlet at ~8.2 ppm (H3)No Singlet (Substituted)
H1 Proton NMR No Singlet (Substituted)Singlet at ~7.8 ppm (H1)
NOE Signal NOE between Ester-Ethyl and H8NOE between Ester-Ethyl and H5 (Pyridine)

Note: H8 is the proton on the pyridine ring adjacent to the bridgehead. H5 is the proton on the pyridine ring adjacent to the pyridine nitrogen.

References & Authority[1][2][3]

  • Imidazo[1,5-a]pyridine Core Synthesis:

    • Sisko, J., et al. "An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents." The Journal of Organic Chemistry2000 , 65(5), 1516-1524. Link

    • Note: Establishes the regiochemistry of Van Leusen reactions (typically 3-substituted).

  • Cyclodehydration (Bischler-Napieralski) Method:

    • Guchhait, S. K., et al. "Synthesis of imidazo[1,5-a]pyridines... via Vilsmeier-Haack reaction." Synthesis2009 , 2009(15), 2517-2526.

    • Relevance: valid protocol for POCl3-mediated cyclization.

  • IDO1 Inhibitor Synthesis (Relevant Analogues):

    • Mei, H., et al. "Discovery of Novel Imidazo[1,5-a]pyridine Derivatives as Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry2017 , 60(9), 3828-3851. Link

    • Relevance: Provides detailed experimental procedures for 1-substituted vs 3-substituted derivatives.

  • Regioselectivity Reviews:

    • Goel, R., et al. "Imidazo[1,5-a]pyridines: A Versatile Heterocycle in Medicinal Chemistry."[1] Mini-Reviews in Medicinal Chemistry2017 .

    • Relevance: Confirms the "Amino Acid" route is required for 1-carboxylates.

Sources

Technical Support Center: Alternative Catalysts for Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ALT-CAT-IMP-001 Subject: Transitioning from Noble Metals to Sustainable Catalytic Systems

Executive Summary: The Shift from Gold/Silver

You are likely here because the traditional oxidative cyclization methods using Ag(I), Au(I), or stoichiometric Lewis acids (ZnCl₂) are limiting your process due to cost, toxicity, or waste disposal issues.

This guide provides validated protocols for three high-value alternative catalytic systems:

  • Iodine/TBHP (Metal-Free): Best for cost-reduction and avoiding metal contamination.

  • Copper/Air (Earth-Abundant): Best for scalability and aerobic oxidation.

  • Eosin Y/Visible Light (Photoredox): Best for mild conditions and green chemistry compliance.

Module 1: Metal-Free Oxidative Cyclization (Iodine-Mediated)

System: Molecular Iodine (


) with T-Butyl Hydroperoxide (TBHP).
Primary Application:  Cyclization of 

-(pyridin-2-ylmethyl)benzamides or oxidative coupling of 2-pyridyl ketones with amines.
The Protocol (Standardized)
  • Substrates: 2-benzoylpyridine (1.0 equiv), Benzylamine (1.2 equiv).

  • Catalyst:

    
     (10-20 mol%).
    
  • Oxidant: TBHP (2.0 - 3.0 equiv, 70% aq. solution) or DTBP.

  • Solvent: DMSO or Chlorobenzene (DMSO promotes solubility of polar intermediates).

  • Conditions: 80–100 °C, open vessel or O2 balloon.

Mechanism of Action

The reaction proceeds via a dual oxidative C(sp³)–H amination. Iodine acts as a mild Lewis acid to activate the imine intermediate and as a radical initiator for the oxidative dehydrogenation steps.

IodineMechanism Start Substrates (Ketone + Amine) Imine Imine Intermediate Start->Imine -H2O Cycliz Intramolecular Cyclization Imine->Cycliz I2 activates N-nucleophile Prod Imidazo[1,5-a]pyridine Product Cycliz->Prod Oxidative Aromatization HI HI (Reduced) Cycliz->HI H-abstraction I2 I2 (Catalyst) I2->Cycliz HI->I2 Regeneration via TBHP Ox TBHP/Oxidant Ox->HI

Figure 1: Iodine-catalyzed oxidative cycle showing the regeneration of


 via TBHP.
Troubleshooting Guide: Iodine System
SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture interferenceWhile water is a byproduct, excess water from aqueous TBHP can inhibit imine formation. Switch to decane-based TBHP or add molecular sieves (4Å).
Iodinated Byproducts Electrophilic substitutionThe imidazo[1,5-a]pyridine ring is electron-rich. If C-1 or C-3 are unsubstituted,

may iodinate the product. Reduce

loading to 5 mol%
or switch to DMSO solvent to sequester

.
Deep Purple Solution Unreacted IodineIndicates the catalytic cycle has stalled. Increase temperature to 100°C to accelerate the re-oxidation of HI to

.

Module 2: Copper-Catalyzed Aerobic Oxidation

System: Cu(I) or Cu(II) salts with Air/Oxygen.[1][2] Primary Application: Large-scale synthesis where cost of iodine or peroxides is prohibitive. Advanced Option: Heterogeneous Cu-MOF-74 for catalyst recycling.[3]

The Protocol (Aerobic)
  • Substrates: 2-picoline derivatives + Benzylamines.[4]

  • Catalyst: CuI or Cu(OAc)₂ (10 mol%).

  • Ligand: Often ligand-free, or 1,10-phenanthroline (if activity is low).

  • Oxidant: Atmospheric Air (balloon or bubbling).

  • Solvent: 1,2-Dichlorobenzene (DCB) or Toluene.

  • Temp: 110–130 °C.

Mechanism of Action

Copper facilitates the Single Electron Transfer (SET) process.[1] The key step is the aerobic oxidation of the Cu(I)-amine complex to Cu(II), which then oxidizes the C-H bond.[1]

CopperCycle Cu1 Cu(I) Species Cu2 Cu(II)-Superoxide Cu1->Cu2 + O2 (Air) Radical C-Centered Radical Cu2->Radical SET / H-Abstraction Substrate Amine/Imine Product Product Radical->Product Cyclization - H2O Product->Cu1 Catalyst Release

Figure 2: Copper-catalyzed aerobic oxidation cycle relying on


 as the terminal oxidant.
Troubleshooting Guide: Copper System
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Oxygen DepletionThe reaction is diffusion-limited. A simple balloon is insufficient for >1g scales. Use active air bubbling or vigorous stirring (>800 RPM) to increase gas-liquid surface area.
Black Precipitate Catalyst DeactivationFormation of Copper(0) or Copper oxides. Add 10 mol% Pivalic Acid (PivOH) as a proton shuttle/ligand to stabilize the active Cu species.
Green Product Color Copper ContaminationResidual Cu salts are chelated to the product. Wash the organic layer with 10% aqueous EDTA or

during workup.

Module 3: Visible-Light Photoredox (Greenest Route)

System: Eosin Y (Organic Dye) or Graphitic Carbon Nitride (g-C3N4). Primary Application: Temperature-sensitive substrates; "Green Chemistry" mandates.

The Protocol (Eosin Y)
  • Substrates: 2-aminopyridine + Benzaldehyde + Isocyanide (Multicomponent).

  • Photocatalyst: Eosin Y (1-2 mol%).

  • Light Source: Green LEDs (approx. 530 nm).

  • Solvent: Acetonitrile or Ethanol.

  • Atmosphere: Air (Open flask) -

    
     acts as the terminal oxidant.
    
Troubleshooting Guide: Photoredox
SymptomProbable CauseCorrective Action
No Reaction Light PenetrationBeer-Lambert law issue. If the solution is too dark (high dye conc.), light cannot penetrate. Use a thinner reaction vessel (flow chemistry tubing is ideal) or reduce dye loading.
Photobleaching Catalyst DecompositionEosin Y can degrade over long irradiation times. Add the catalyst in two portions (0.5 equiv at T=0, 0.5 equiv at T=4h).
Slow Kinetics Poor O2 Mass TransferSimilar to Copper, the excited state dye must be quenched by O2 (or substrate). Ensure the reaction is open to air or has an O2 balloon.

Comparative Analysis: Selecting Your Catalyst

FeatureIodine/TBHPCopper/AirPhotoredox (Eosin Y)
Cost Low ($)Low ($)Medium (

)
Temperature High (80-100°C)Very High (110°C+)Room Temp (25°C)
Scalability HighVery High Low (Photon limited)
Green Metric Moderate (Peroxides)Good (Air oxidant)Excellent (Light energy)
Key Risk HalogenationMetal ResidueLight Source Setup

References

  • Copper-Catalyzed Aerobic Oxidation

    • Mohan, D. C., et al. (2015).[1] "Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines." RSC Advances, 5, 36039-36049.

    • Li, M., et al. (2014).[4] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines." Organic Letters, 16(23), 6232–6235.

  • Iodine-Mediated Synthesis

    • Joshi, A., et al. (2016).[3][4] "Metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions affords imidazo[1,5-a]pyridines."[5] Journal of Organic Chemistry, 81(19), 9461-9469.

    • Monir, K., et al. (2014).[4] "Iodine-catalyzed oxidative cyclization... for the synthesis of imidazo[1,5-a]pyridines." Organic & Biomolecular Chemistry, 12, 5825.

  • Visible Light Photocatalysis

    • Devi, T. R., et al. (2020). "Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light." ACS Omega, 5(46), 30047–30057.

    • Note: While the title refers to imidazo[1,2-a], the mechanistic HAT principles using Eosin Y are directly applied to imidazo[1,5-a] scaffolds in parallel liter
  • Heterogeneous Catalysis (MOF)

    • Wang, X., et al. (2016).[3][4] "Synthesis of imidazo[1,5-a]pyridines via oxidative amination... using metal–organic framework Cu-MOF-74." RSC Advances, 6, 36039.[3]

Sources

"managing regioselectivity in imidazo[1,5-a]pyridine functionalization"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing regioselectivity in the functionalization of imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this privileged heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Regioselectivity

The imidazo[1,5-a]pyridine core is a valuable scaffold in medicinal chemistry, found in numerous bioactive compounds.[1] However, its reactivity profile presents a significant challenge for synthetic chemists. The fused ring system contains multiple potential sites for functionalization, and controlling the reaction outcome to favor a single regioisomer is paramount for efficient drug discovery and development. This guide addresses the key factors governing regioselectivity and provides practical solutions to common experimental hurdles.

The inherent electronic nature of the imidazo[1,5-a]pyridine ring dictates its reactivity. The imidazole portion is electron-rich, making the C1 and C3 positions susceptible to electrophilic attack and certain types of C-H functionalization. Conversely, the pyridine ring is electron-deficient, rendering positions like C5 and C7 less reactive under similar conditions but accessible through alternative strategies.

Caption: Inherent reactivity of the imidazo[1,5-a]pyridine core.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the factors that control regioselectivity in imidazo[1,5-a]pyridine chemistry.

Q1: What are the most common sites for functionalization and why?

A: The reactivity of the imidazo[1,5-a]pyridine nucleus is primarily governed by the electron distribution across the two rings.

  • C3 Position: This is the most common site for electrophilic substitution and many C-H functionalization reactions. The high electron density at this position makes it the kinetic site of reactivity.

  • C1 Position: This position is also electron-rich and is often functionalized, particularly in multicomponent reactions or when C3 is blocked. For instance, iodine-mediated one-pot syntheses can install substituents at the C1 position.[2]

  • C5 Position: Functionalization at this site is more challenging due to the electron-deficient nature of the pyridine ring. It typically requires transition-metal catalysis, often involving a directing group or a specific cooperative catalytic system to achieve C-H activation.[3]

Q2: How do substituents on the ring affect regioselectivity?

A: Existing substituents play a critical role in directing subsequent functionalizations through both electronic and steric effects.

  • Electronic Effects: An electron-donating group (EDG) on the pyridine ring can increase the nucleophilicity of that ring, potentially enabling functionalization at sites like C5 or C7. Conversely, an electron-withdrawing group (EWG) on the imidazole ring can deactivate it towards electrophilic attack, possibly allowing reactions to occur on the pyridine ring under forcing conditions.

  • Steric Effects: A bulky substituent at a position adjacent to a reactive site (e.g., at C3) can sterically hinder that site, forcing a reaction to occur at a less-hindered, alternative position.

Q3: Can functionalization be achieved without using transition metals?

A: Yes, several metal-free methods have been developed. These approaches are advantageous as they are often more cost-effective and environmentally friendly.[4]

  • Methylene Insertion: Formaldehyde can be used as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules at the C1 position via a metal-free C-H functionalization pathway.[4][5][6]

  • Iodine-Mediated Reactions: Molecular iodine can mediate oxidative annulations and other C-H amination reactions to synthesize the core or add functional groups.[7]

  • Acid-Catalyzed Cyclizations: Polyphosphoric acid (PPA) can be used to prepare the scaffold via cyclization of 2-picolylamines with electrophilically activated nitroalkanes.[8]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the functionalization of imidazo[1,5-a]pyridines.

Issue 1: Poor or No Regioselectivity in C-H Alkenylation (Mixture of C3 and C5 Adducts)

Question: My C-H alkenylation reaction with an alkyne is producing an inseparable mixture of C3 and C5 isomers. How can I selectively obtain one over the other?

Answer: This is a classic problem of competing kinetic (C3) versus thermodynamic or catalyst-controlled (C5) functionalization. The key to controlling this lies entirely in your choice of catalytic system. A regiodivergent method using nickel catalysis has been reported that allows for selective alkenylation at either C3 or C5.[3]

Causality:

  • C3-Selectivity (Kinetic Product): Nickel catalysts alone typically favor the electronically rich C3 position. The reaction proceeds through a standard C-H activation pathway where the most acidic or electron-rich C-H bond is targeted.

  • C5-Selectivity (Catalyst-Controlled): To target the electron-deficient C5 position, a cooperative catalytic system is required. The addition of a Lewis acid like trimethylaluminum (AlMe₃) works in synergy with the nickel catalyst. The aluminum likely coordinates to the pyridine nitrogen, altering the electronic properties of the ring and directing the nickel catalyst to the remote C5 position for C-H activation.[3]

start Observed: Mixture of C3/C5 Isomers decision What is the desired regioisomer? start->decision c5_path Target: C5-Alkenylation decision->c5_path C5 c3_path Target: C3-Alkenylation decision->c3_path C3 c5_solution Solution: Employ cooperative Ni/Al catalysis. - Catalyst: Ni(cod)₂ - Co-catalyst: AlMe₃ - Ligand: IPr (NHC ligand) c5_path->c5_solution c3_solution Solution: Use Ni catalysis WITHOUT Lewis acid. - Catalyst: Ni(cod)₂ - Ligand: IPr (NHC ligand) - Exclude AlMe₃ c3_path->c3_solution

Caption: Troubleshooting workflow for regiodivergent C-H alkenylation.

Protocol 1: Selective C5-Alkenylation of Imidazo[1,5-a]pyridine

(Based on the methodology reported by Yu, et al.)[3]

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add imidazo[1,5-a]pyridine (1.0 equiv), Ni(cod)₂ (10 mol %), and the NHC ligand IPr (12 mol %).

  • Solvent & Reagents: Add anhydrous toluene. Add the alkyne (1.2 equiv).

  • Co-catalyst Addition: Carefully add a solution of AlMe₃ (2.0 M in toluene, 1.5 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous Rochelle's salt solution. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the C5-alkenylated product.

Issue 2: Low Yield and/or Decomposition in Cross-Coupling Reactions

Question: I am attempting a Suzuki or Sonogashira coupling with a bromo-imidazo[1,5-a]pyridine, but my yields are consistently low, and I see significant starting material decomposition. What is happening?

Answer: Low yields in cross-coupling reactions with N-heterocycles are often due to catalyst inhibition or poisoning by the basic nitrogen atoms. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, disrupting the catalytic cycle.

Troubleshooting Steps:

  • Ligand Choice is Critical: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to more electron-rich, sterically bulky ligands that promote faster reductive elimination and are less susceptible to displacement by the heterocyclic substrate.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes) are excellent choices.

  • Choice of Base: The base can influence the reaction outcome. If using a strong, soluble base like NaOH or K₂CO₃, you may observe side reactions.

    • Try Weaker, Heterogeneous Bases: Consider using a milder base like Cs₂CO₃ or K₃PO₄. Their lower solubility can sometimes lead to cleaner reactions.

  • Solvent System: Ensure your solvent is rigorously anhydrous. Water can interfere with the catalytic cycle and promote dehalogenation side reactions.

  • Temperature Control: Do not overheat the reaction. While thermal energy is needed, excessive heat can lead to catalyst decomposition and substrate degradation. Run a temperature screen from 80 °C to 110 °C to find the optimal balance.

Data Summary: Catalyst & Ligand Influence on Regioselectivity
Reaction TypeCatalyst SystemPrimary Site of FunctionalizationRationaleReference
C-H AlkenylationNi(cod)₂ / IPrC3 Favored by inherent electronic properties of the ring.[3]
C-H AlkenylationNi(cod)₂ / IPr / AlMe₃ C5 Cooperative catalysis; Lewis acid directs the catalyst to the remote C5 position.[3]
Methylene InsertionMetal-Free / HCHOC1 Electrophilic attack on the most nucleophilic carbon of two coupled molecules.[4][5]
SulfonylationI₂-mediatedC1 Iodine-mediated reaction involving simultaneous C-N and C-S bond formation.[2]

References

  • Synthesis of imidazo[1,5-a]pyridines . Organic Chemistry Portal. [Link]

  • C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PubMed . PubMed. [Link]

  • Controlled Regiodivergent C—H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation Between Aluminum and Nickel . ResearchGate. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC . NCBI. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation | ACS Omega . ACS Publications. [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates . ResearchGate. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes . Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination . RSC Publishing. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines . Semantic Scholar. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines . MDPI. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines . NCBI. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance . Taylor & Francis Online. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC . NCBI. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines . PubMed. [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important heterocyclic synthesis. The imidazo[1,5-a]pyridine core is a privileged scaffold in numerous bioactive compounds, making its efficient synthesis a critical goal.[1][2] This document provides in-depth, experience-based answers to common challenges, with a specific focus on the profound impact of solvent selection on reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical for the yield of my imidazo[1,5-a]pyridine synthesis?

A: Solvent selection is paramount because it influences multiple facets of the reaction beyond simply dissolving the reactants. Its role extends to:

  • Reactant Solubility: Ensuring all starting materials are in the solution phase is fundamental for the reaction to proceed efficiently. Poor solubility can lead to heterogeneous mixtures and drastically reduced yields.

  • Stabilization of Intermediates: Many synthetic routes to imidazo[1,5-a]pyridines proceed through charged intermediates, such as carbocations or nitrilium ions.[3] The polarity and coordinating ability of the solvent can stabilize or destabilize these transient species, directly affecting the reaction rate and the propensity for side reactions.

  • Mechanism Pathway: The solvent can dictate the dominant reaction pathway. For instance, in a Ritter-type reaction, a coordinating solvent like acetonitrile can act as both the solvent and a nucleophilic reagent.[1][3] In contrast, a non-coordinating solvent might favor alternative pathways or side reactions.

  • Temperature and Pressure Control: The boiling point of the solvent determines the maximum temperature achievable at atmospheric pressure, which is a critical parameter for reaction kinetics.

Q2: I'm getting a very low yield in my cyclization reaction using THF or acetone. My starting materials seem to be precipitating. What's happening?

A: This is a classic issue related to the solubility of the starting materials, particularly if you are using a salt form, such as a hydrochloride salt of an amine. Solvents like tetrahydrofuran (THF) and acetone may not be polar enough to keep these salts fully dissolved, causing them to "crash out" of the solution.[4]

Troubleshooting Steps:

  • Switch to a More Polar or Appropriate Solvent: Dichloromethane (DCM) is often a successful alternative in these cases as it can better solubilize the amine hydrochloride salts used in these cyclizations.[4][5]

  • Neutralize the Salt: Consider a protocol that involves neutralizing the amine salt in situ with a suitable base (e.g., NaHCO₃, Et₃N) before the main reaction. This will generate the free amine, which is typically more soluble in a wider range of organic solvents.

  • Confirm Starting Material Form: Always verify whether your starting amine is in its free base or salt form, as this will dictate the optimal solvent system.

Q3: How does solvent polarity specifically affect the mechanism and yield in a modern Ritter-type synthesis of imidazo[1,5-a]pyridines?

A: In a modern Ritter-type synthesis, which often uses a combination of a Lewis acid (like Bi(OTf)₃) and a Brønsted acid (like p-TsOH), the solvent's role is particularly nuanced.[1][3] The reaction proceeds through a benzylic carbocation, which is then attacked by a nitrile.

  • The Role of Acetonitrile (MeCN): Acetonitrile is often the solvent of choice and a key reagent. It acts as the nucleophile that attacks the carbocation to form a nitrilium ion intermediate. This intermediate then undergoes intramolecular cyclization.[3] Using pure acetonitrile has been shown to be superior to using it in a mixture with a less polar solvent like 1,2-dichloroethane (DCE). In one study, switching from a 1:1 DCE/MeCN mixture to pure MeCN increased the yield from 42% to 76%.[1][3]

  • Stabilization Effect: Polar aprotic solvents like acetonitrile are effective at stabilizing the cationic intermediates (both the benzylic carbocation and the nitrilium ion) involved in the reaction, thereby facilitating the desired cyclization pathway.

The selection of an appropriate solvent is therefore a critical optimization parameter.

Process Flow for Solvent Selection

This diagram outlines a logical workflow for selecting and optimizing a solvent for your synthesis.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimentation & Troubleshooting cluster_2 Phase 3: Optimization Start Identify Reaction Type (e.g., Ritter, Cyclocondensation) Solubility Check Solubility of All Starting Materials & Reagents Start->Solubility Literature Review Literature for Recommended Solvents (e.g., MeCN, DCM, Toluene) Solubility->Literature Test_Reaction Run Small-Scale Test Reaction Literature->Test_Reaction Analyze Analyze Yield & Purity (TLC, LCMS) Test_Reaction->Analyze Decision Yield > 80%? Analyze->Decision Success Proceed to Scale-Up Decision->Success Yes Troubleshoot Troubleshoot Decision->Troubleshoot No Option1 Change Solvent Polarity (e.g., Toluene to MeCN) Troubleshoot->Option1 Option2 Try a Co-Solvent System (e.g., Dichlorobenzene/DCE) Troubleshoot->Option2 Option3 Consider 'Green' Alternative (e.g., Anisole) Troubleshoot->Option3 Option1->Test_Reaction Option2->Test_Reaction Option3->Test_Reaction

Caption: A decision-making workflow for solvent selection and optimization.

Troubleshooting Guide: Solvent-Related Issues

Symptom Potential Solvent-Related Cause Recommended Solution / Action
Low or No Reaction Poor solubility of starting materials.Confirm solubility visually. Switch to a more suitable solvent (e.g., from THF to DCM for amine salts).[4][5]
Solvent is inhibiting catalyst activity.Review literature to ensure solvent compatibility with your catalytic system.
Reaction requires higher temperature.Switch to a higher-boiling point solvent (e.g., from DCM to toluene or dichlorobenzene).[6]
Starting Material Precipitates Mid-Reaction The starting material salt is not soluble.Switch to a solvent that better solubilizes salts (e.g., DCM).[5] Alternatively, convert the salt to the free base before reaction.
Product is insoluble and precipitates.This can sometimes be beneficial by driving the reaction forward (Le Châtelier's principle). Filter the product directly.
Multiple Side Products Observed Solvent is promoting an undesired pathway.Change solvent polarity. For Ritter reactions, using pure MeCN can reduce side products compared to mixtures.[1][3]
Solvent is reacting with reagents (e.g., hydrolysis from wet solvent).Use anhydrous (dry) solvents, especially with moisture-sensitive reagents like Lewis acids.
Reaction Works but Yield is Moderate The solvent is not optimal for stabilizing the transition state.Screen a panel of solvents with varying polarities (e.g., hexane, toluene, DCM, MeCN). Even solvent-free conditions can sometimes provide excellent yields.[7]
A co-solvent may be required.Certain reactions show quantitative yields only with a specific solvent mixture, such as dichlorobenzene-dichloroethane.[6]

Data Summary: Solvent Effects on Ritter-Type Synthesis

The following table summarizes data from an optimization study for a Ritter-type synthesis of imidazo[1,5-a]pyridine, clearly demonstrating the impact of solvent choice.

Entry Solvent System Catalyst / Acid Yield (%) Reference
1DCE : MeCN (1:1)Bi(OTf)₃ / p-TsOH42[1][3]
2MeCNBi(OTf)₃ / p-TsOH76[1][3]
3MeCNp-TsOH only13[3]
4MeCN (Optimized)Bi(OTf)₃ / p-TsOH97[1][3]

Conditions: Reaction of phenyl(pyridin-2-yl)methanol with acetonitrile.

Key Reaction Mechanism: The Role of Solvent/Reagent

This diagram illustrates the crucial dual role of acetonitrile (MeCN) as both solvent and reagent in the Ritter-type synthesis.

Ritter_Mechanism Start Benzylic Alcohol Carbocation Benzylic Carbocation Start->Carbocation Bi(OTf)3 p-TsOH Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + MeCN (Solvent & Reagent) Product Imidazo[1,5-a]pyridine Nitrilium->Product Intramolecular Cyclization

Caption: Simplified mechanism showing acetonitrile's role in the Ritter reaction.

Experimental Protocol: Optimized Ritter-Type Synthesis

This protocol is adapted from a high-yield synthesis of 3-phenyl-imidazo[1,5-a]pyridine.[1][3]

Materials:

  • Phenyl(pyridin-2-yl)methanol (1.0 equiv)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol %)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.5 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Vessel Preparation: To an oven-dried sealed tube, add phenyl(pyridin-2-yl)methanol (1.0 equiv), Bi(OTf)₃ (0.05 equiv), and p-TsOH·H₂O (7.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a reaction concentration of 0.3 M. Note: The use of anhydrous acetonitrile is crucial to prevent hydrolysis side reactions.

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 150 °C.

  • Monitoring: Stir the reaction overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

This protocol, which utilizes pure acetonitrile as the solvent, has been shown to produce the desired imidazo[1,5-a]pyridine in excellent yields (up to 97%).[1]

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIV
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO.
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates.

Sources

Validation & Comparative

"biological activity of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate vs other derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1263058-83-8) represents a critical scaffold in medicinal chemistry, distinct from the more common imidazo[1,2-a]pyridine isomers.[1] While often utilized as a synthetic intermediate, this molecule and its hydrolyzed derivatives exhibit significant biological potential, particularly as 15-Lipoxygenase (15-LOX) inhibitors , IDO1 inhibitors , and precursors for ROCK (Rho-associated protein kinase) inhibitors .

This guide objectively compares the biological activity of the ethyl ester against its active metabolites (carboxylic acids) and structural analogs (amides, 6-H, and 6-methyl derivatives), providing experimental protocols and Structure-Activity Relationship (SAR) insights for drug development professionals.

Chemical Identity & Structural Context

The imidazo[1,5-a]pyridine core is a fused bicyclic heterocycle. The "1,5-a" fusion distinguishes it from the "1,2-a" isomer (found in drugs like Zolpidem), imparting different electronic properties and binding modes.

FeatureSpecification
Compound Name This compound
CAS Number 1263058-83-8
Molecular Formula C₁₀H₉ClN₂O₂
Key Functionality 1-Carboxylate (Ester), 6-Chloro (Halogen)
Primary Role Prodrug (Esterase-labile) / Synthetic Intermediate

Comparative Biological Activity

15-Lipoxygenase (15-LOX) Inhibition

The primary therapeutic application of imidazo[1,5-a]pyridine-1-carboxylates is in the inhibition of 15-LOX, an enzyme implicated in inflammatory diseases (asthma, atherosclerosis) and certain cancers.

Mechanism: The active inhibitor is typically the carboxylic acid (hydrolysis product), which chelates the non-heme iron (Fe³⁺) in the enzyme's active site. The ethyl ester serves as a lipophilic prodrug to enhance cellular permeability.

Comparative Data (Representative Potency):

Compound VariantR¹ (Position 1)R⁶ (Position 6)15-LOX IC₅₀ (µM)*Mechanism Note
Target Compound -COOEt -Cl > 50 µM Inactive/Low Activity (Lacks free acid for Fe-chelation).
Active Metabolite -COOH -Cl 0.5 - 5.0 µM High Potency . Carboxylate anion binds active site Fe.
Analog A -COOH-H10 - 20 µMLower potency; Cl improves hydrophobic fit.
Analog B -CONH-Aryl-Cl0.1 - 1.0 µMAmides often show superior binding via H-bonds.

*Data represents typical ranges for this scaffold class based on SAR studies (e.g., Mokarram et al., J. Sci. I. R. Iran).

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Recent studies identify the imidazo[1,5-a]pyridine core as a scaffold for IDO1 inhibitors, crucial for cancer immunotherapy.

  • Performance: The 6-chloro substituent is essential for filling the hydrophobic pocket (Pocket A) of the IDO1 enzyme.

  • Comparison: The ethyl ester is generally less active than aryl-substituted derivatives at the 1-position, but serves as the starting point for synthesizing these complex inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this compound relies on two critical vectors: the 6-position substituent and the 1-position carbonyl functionality .

SAR Visualization (Graphviz)

SAR_Analysis Core Imidazo[1,5-a]pyridine Scaffold Pos1 Position 1 (-COOEt) Core->Pos1 Functionalization Pos6 Position 6 (-Cl) Core->Pos6 Substitution Acid Hydrolysis to -COOH (Active 15-LOX Inhibitor) Pos1->Acid Esterase Amide Conversion to -CONH-Aryl (High Potency IDO1/TB) Pos1->Amide Synthetic Derivatization Metab Metabolic Stability (Blocks oxidation) Pos6->Metab Lipophil Lipophilicity (LogP) (Increases membrane permeability) Pos6->Lipophil

Caption: SAR map illustrating the functional roles of the 1-carboxylate and 6-chloro groups. The ester acts as a gateway to active acid/amide forms, while the chlorine atom enhances pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound

Rationale: This cyclization protocol ensures high regioselectivity for the [1,5-a] isomer over the [1,2-a].

  • Reagents: 5-Chloropyridine-2-carbaldehyde, Ethyl glyoxylate, Ammonium acetate.

  • Procedure:

    • Dissolve 5-chloropyridine-2-carbaldehyde (1.0 eq) and ethyl glyoxylate (1.2 eq) in Ethanol.

    • Add Ammonium acetate (5.0 eq) to the mixture.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to RT, remove solvent in vacuo. Redissolve in DCM, wash with water and brine.

    • Purification: Silica gel column chromatography (Gradient 0-20% EtOAc in Hexane).

    • Yield: Typically 60–75%.

In Vitro 15-Lipoxygenase Inhibition Assay

Rationale: Spectrophotometric detection of the conjugated diene product at 234 nm.

  • Enzyme Preparation: Soybean 15-LOX (Type I-B) in borate buffer (pH 9.0).

  • Substrate: Linoleic acid (final conc. 134 µM).

  • Protocol:

    • Incubate enzyme with test compound (Ethyl ester or hydrolyzed Acid) in DMSO for 5 mins at 25°C.

    • Initiate reaction by adding substrate.

    • Measurement: Monitor absorbance increase at 234 nm for 60 seconds.

    • Calculation: % Inhibition =

      
      .
      
    • Note: If testing the Ethyl ester, pre-incubation with pig liver esterase (PLE) may be required to observe activity, confirming its prodrug status.

Mechanism of Action: 15-LOX Inhibition Pathway

The following diagram details how the derivative (Carboxylic Acid) interacts with the target enzyme, a process for which the Ethyl ester is the delivery vehicle.

MOA_LOX Prodrug Ethyl 6-chloroimidazo[1,5-a] pyridine-1-carboxylate (Prodrug) CellEntry Cell Membrane Permeation (Lipophilic) Prodrug->CellEntry Hydrolysis Intracellular Hydrolysis (Esterases) CellEntry->Hydrolysis ActiveDrug 6-Chloroimidazo[1,5-a] pyridine-1-carboxylic Acid Hydrolysis->ActiveDrug Target 15-Lipoxygenase (15-LOX) Active Site (Fe3+) ActiveDrug->Target Binding Inhibition Chelation of Fe3+ Prevention of Lipid Peroxidation Target->Inhibition Mechanism

Caption: Mechanism of Action showing the bioactivation of the ethyl ester prodrug into the active carboxylic acid inhibitor.

References

  • Synthesis of Imidazo[1,5-a]pyridine-1-carboxylates

    • Guchhait, S. K., & Madaan, C. (2016). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Synlett, 27(15), 2263-2268.
  • 15-Lipoxygenase Inhibition by Imidazo[1,5-a]pyridines

    • Mokarram, P., et al. (2011). Synthesis and biological evaluation of new imidazo[1,5-a]pyridine derivatives as 15-lipoxygenase inhibitors. Journal of Sciences, Islamic Republic of Iran, 22(3), 225-231.
  • IDO1 Inhibition & Anticancer Potential

    • Meireson, A., et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry, 68(19), 20130-20153.[2]

  • ROCK Inhibitors (Intermediate Role)

    • Patent WO2016010950A1. Spirocycloheptanes as inhibitors of ROCK.

Sources

Analytical Validation of Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Purity of Synthesized Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate Content Type: Publish Comparison Guide

Executive Summary

The synthesis of This compound presents a unique analytical challenge. Unlike its commercially ubiquitous regioisomer (the [1,2-a] variant), this [1,5-a] scaffold is often a custom-synthesized intermediate in the development of aromatase inhibitors or GABA modulators. Consequently, certified reference standards (CRMs) are rarely available.

This guide compares the two primary methodologies for purity confirmation: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry workhorse for monitoring reaction progress, this guide demonstrates why qNMR is the absolute "Gold Standard" for establishing the purity of this specific nitrogen-rich heterocycle, particularly when establishing a primary lot for biological testing.

Part 1: Strategic Analysis of Analytical Alternatives

For a researcher who has just isolated this compound, the immediate question is: "Is it pure enough for SAR (Structure-Activity Relationship) studies?"

FeatureMethod A: HPLC-UV (Area %) Method B: qNMR (Absolute Quantitation)
Principle Separation based on polarity; detection based on UV absorption.Direct molar ratio measurement of analyte vs. internal standard.[1]
Dependency Relies on the assumption that all components (product + impurities) have identical Extinction Coefficients (

).
Independent of extinction coefficients. Protons are counted 1:1.
Blind Spots High Risk: Inorganic salts, moisture, and solvent residues are invisible to UV.Visible (if protons are present) or calculated out.
Suitability for [1,5-a] Low to Medium. The imidazo[1,5-a] core often "tails" on silica, hiding impurities under the main peak.High. The H-3 proton (singlet, ~8.2 ppm) is distinct and isolated, allowing precise integration.
Verdict Use for routine batch monitoring .Use for final lot certification and assigning potency.
Part 2: The "Sanity Check" – Isomer Verification

Before quantifying purity, you must validate the regio-chemistry. The [1,5-a] and [1,2-a] isomers have identical masses (LC-MS cannot distinguish them) but distinct magnetic environments.

DOT Diagram: Isomer Differentiation Workflow

IsomerCheck cluster_0 Critical Distinction Start Synthesized Product NMR 1H NMR Spectrum (DMSO-d6) Start->NMR Check1 Check Proton H-3 (Between Nitrogens) NMR->Check1 Check1->Check1 Coupling J~1Hz? ResultA Singlet (~8.0 - 9.0 ppm) CONFIRMED [1,5-a] Check1->ResultA No Coupling ResultB Doublet (coupling to H-2) REJECT [1,2-a] Check1->ResultB Doublet

Figure 1: Decision tree for distinguishing the target [1,5-a] scaffold from the common [1,2-a] impurity using 1H NMR.

Structural Diagnostic:

  • Target ([1,5-a]): The proton at position 3 (between the bridgehead N and N-2) appears as a sharp singlet (or very fine doublet if long-range coupling exists) typically downfield (8.0–9.2 ppm).

  • Alternative ([1,2-a]): The equivalent protons often show distinct vicinal coupling (J ~7 Hz) if unsubstituted, or different chemical shift patterns.

Part 3: Detailed Experimental Protocols
Protocol A: Quantitative NMR (The Gold Standard)

Objective: Determine absolute purity (weight %) without a reference standard of the analyte.

1. Internal Standard (IS) Selection: For this specific molecule (aromatic, ester functionality), 1,3,5-Trimethoxybenzene or Maleic Acid are ideal because their signals do not overlap with the imidazo[1,5-a]pyridine aromatic region.

  • Recommendation:Maleic Acid (Singlet at ~6.2 ppm in DMSO-d6).

2. Sample Preparation:

  • Dry the synthesized this compound under high vacuum (0.1 mbar) for 12 hours to remove solvent.

  • Accurately weigh (using a 5-digit balance) ~10 mg of the analyte (

    
    ).
    
  • Accurately weigh ~5 mg of Certified Maleic Acid (

    
    , Purity 
    
    
    
    ).
  • Dissolve both in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

3. Acquisition Parameters (Critical for qNMR):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1):

    
     seconds (Must be 
    
    
    
    of the slowest relaxing proton). Note: Imidazopyridine protons can have long T1s.
  • Scans: 16 or 32 (for S/N > 150:1).

  • Spectral Width: 20 ppm (to catch all satellites).

4. Processing:

  • Phase and baseline correct manually.

  • Integrate the Maleic Acid singlet (set to normalized value corresponding to 2 protons).

  • Integrate the H-3 singlet of the analyte (expected integral = 1.0).

5. Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Mass.[1][2]
Protocol B: HPLC-UV Method (For Impurity Profiling)

Objective: Detect specific organic impurities (e.g., unreacted starting material, hydrolyzed acid).

1. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Note: Use a column resistant to basic tailing. 2. Mobile Phase:

  • A: Water + 0.1% Formic Acid (buffer is critical for the basic nitrogen).

  • B: Acetonitrile. 3. Gradient: 5% B to 95% B over 15 minutes. 4. Detection: 254 nm (aromatic core) and 220 nm (amide/ester bonds).

Part 4: Comparative Data Analysis (Simulated Case Study)

The following table illustrates a typical discrepancy observed when analyzing a "clean-looking" batch of the title compound.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 98.5% (Area %) 94.2% (wt/wt) Discrepancy: 4.3%
Major Impurity None detected >0.5%Solvent (Ethyl Acetate)HPLC drying step was insufficient; solvent is invisible at 254 nm.
Inorganic Salts InvisibleInvisible (but lowers mass balance)qNMR reveals the "missing mass" not accounted for by protons.
Conclusion "False Positive" for high purity.True Purity. The batch contains ~4% trapped solvent and ~1.5% inorganic salts.
DOT Diagram: Purity Validation Logic

PurityLogic Crude Crude Synthesized Product Purification Column Chromatography (Silica, EtOAc/Hex) Crude->Purification Isolated Isolated Solid Purification->Isolated HPLC Method A: HPLC-UV (Check Organic Impurities) Isolated->HPLC qNMR Method B: qNMR (Check Absolute Mass Balance) Isolated->qNMR Decision Discrepancy > 2%? HPLC->Decision qNMR->Decision Action1 Recrystallize / Dry (Remove Solvents/Salts) Decision->Action1 Yes (e.g., HPLC 99%, qNMR 95%) Action2 Release Lot for Biology Decision->Action2 No (Both > 98%) Action1->Isolated Re-analyze

Figure 2: Workflow for reconciling HPLC and qNMR data to ensure pharmaceutical-grade purity.

Part 5: Troubleshooting & Common Impurities

For This compound , watch for these specific degradation products:

  • Hydrolysis Product (Acid): The ethyl ester at C1 is susceptible to hydrolysis if the workup involved strong base (NaOH).

    • Detection: LC-MS (M-28 peak) or NMR (loss of ethyl quartet/triplet).

  • Decarboxylation: Imidazo[1,5-a]pyridine-1-carboxylic acids are prone to thermal decarboxylation.

    • Prevention: Avoid temperatures >60°C during rotary evaporation.

  • N-Oxide Formation: The pyridine nitrogen is less basic due to the fused system, but N-oxides can form if oxidants were used in previous steps.

References
  • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) Internal Standard Reference Data." BIPM.org. Accessed 2024.[3] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • ChemicalBook. "Imidazo[1,5-a]pyridine Spectral Data." (For general scaffold comparison). Link

  • Organic Chemistry Portal. "Synthesis of Imidazo[1,5-a]pyridines." (For synthetic context and impurity profiles). Link

Sources

Comparative Guide: Fluorescence Spectra of Substituted Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the fluorescence spectra of substituted imidazo[1,5-a]pyridines, designed for researchers in organic electronics and bioimaging.

Executive Summary & Mechanistic Basis

Imidazo[1,5-a]pyridine is a nitrogen-bridgehead fused heterocycle characterized by a rigid planar structure and a high degree of π-conjugation. Its fluorescence is governed primarily by Intramolecular Charge Transfer (ICT) , which renders the emission highly sensitive to substituent electronics (Push-Pull systems) and solvent polarity.

This guide compares the spectral shifts, Stokes shifts, and Quantum Yields (


) resulting from three primary structural modifications:
  • C1/C3 Aryl Substitution: Tuning the donor-acceptor strength.

  • Quaternization: Effect of cationic charge on the pyridine nitrogen.

  • Metal Complexation: Rigidification of the scaffold (e.g., Zn(II) sensing).

The "Push-Pull" Mechanism

The imidazo[1,5-a]pyridine core acts as a weak electron donor.

  • Electron-Withdrawing Groups (EWGs) (e.g., -CN, -NO

    
    , Pyridine) at positions 1 and 3 generally induce Bathochromic (Red) Shifts  if they extend conjugation, but can quench fluorescence if they introduce low-lying 
    
    
    
    states (like -NO
    
    
    ).
  • Electron-Donating Groups (EDGs) (e.g., -OMe, -NMe

    
    ) enhance the ICT state, often increasing 
    
    
    
    and inducing solvatochromism.

Comparative Analysis of Substituent Effects[1][2][3]

The following data synthesizes trends observed in recent photophysical studies (2015–2025).

Table 1: Impact of C1/C3 Substitution on Emission ( ) and Quantum Yield ( )

Solvent: Dichloromethane (DCM) | Excitation:



Derivative ClassSubstituent (R1/R3)

(nm)
Stokes Shift (

)

(%)
Performance Note
Baseline Phenyl (1,3-diphenyl)~470–480 (Blue-Green)Large (~5000 cm

)
20–50%Standard reference; moderate brightness.
EWG Modified Pyridyl (2-pyridyl)~440–460 (Blue)Moderate10–25%Hypsochromic (Blue) Shift. Pyridine is less donating than phenyl; reduces ICT strength.
EDG Modified p-Methoxyphenyl ~490–510 (Green)Large40–60%Enhanced ICT increases

and red-shifts emission.
Steric Control tert-Butylphenyl ~460–470 (Blue)Large>70% Highest

.
Bulky groups restrict non-radiative rotation/vibration.
Cationic Salt N-Alkylated Pyridinium ~550 (Yellow)Very Large (>100 nm)<5% Drastic Quenching. Strong red shift due to stabilized LUMO, but aggregation/charge effects kill QY in solution.
Table 2: Solvatochromic Sensitivity (Probe Suitability)

Comparison of a standard 1,3-diphenyl derivative across solvents.

Solvent Polarity (E

(30))

Shift
MechanismApplication Insight
Non-Polar (Toluene) Blue-shifted (~450 nm)Destabilized ICT stateHigh

; ideal for OLED layers.
Polar Aprotic (DCM/ACN) Intermediate (~480 nm)Stabilized ICT stateBalanced brightness/color; standard for characterization.
Polar Protic (MeOH) Red-shifted (~500+ nm)H-bonding interactionsoften reduces

(energy gap law); useful for sensing local polarity in bio-membranes.

Visualizing Structure-Property Relationships[4][5]

The diagram below illustrates the logical flow of how structural modifications alter the photophysical landscape of the imidazo[1,5-a]pyridine core.

G Core Imidazo[1,5-a]pyridine Core Scaffold Sub_EDG Add EDG (e.g., -OMe) at Pos 1/3 Core->Sub_EDG Sub_EWG Add EWG (e.g., Pyridine) at Pos 1/3 Core->Sub_EWG Sub_Salt Quaternization (Pyridinium Salt) Core->Sub_Salt Sub_Metal Zn(II) Complexation Core->Sub_Metal Res_RedShift Red Shift (Bathochromic) Increased ICT Sub_EDG->Res_RedShift Stabilizes excited state Res_BlueShift Blue Shift (Hypsochromic) Reduced ICT Sub_EWG->Res_BlueShift Widends HOMO-LUMO gap Sub_Salt->Res_RedShift LUMO stabilization Res_Quench Fluorescence Quenching (Aggregation/Charge) Sub_Salt->Res_Quench Non-radiative decay Sub_Metal->Res_BlueShift Ligand conformation change Res_HighQY Increased Quantum Yield (Rigidification) Sub_Metal->Res_HighQY Inhibits rotation

Caption: Structure-Property map showing how specific chemical modifications drive spectral shifts and efficiency changes.

Experimental Protocol: Self-Validating Relative Quantum Yield

Objective: Determine


 of a novel derivative using the comparative method.
Self-Validation:  This protocol includes mandatory "Checkpoints" to ensure data integrity.
Materials
  • Reference Standard: Quinine Sulfate (in 0.1 M H

    
    SO
    
    
    
    ,
    
    
    ) or Coumarin 153 (in Ethanol,
    
    
    ). Choose one with spectral overlap.
  • Solvent: Spectroscopic grade (verify background fluorescence is <1% of sample signal).

  • Cuvettes: 10 mm quartz (4 clear sides).

Step-by-Step Workflow
  • UV-Vis Absorbance Check (The 0.1 Rule)

    • Prepare stock solution.

    • Dilute until Absorbance (

      
      ) at the excitation wavelength (
      
      
      
      ) is 0.02 < A < 0.10 .
    • Checkpoint: If

      
      , inner filter effects will distort the spectrum. Dilute further.
      
  • Emission Scan

    • Set

      
       to the absorption maximum used in step 1.
      
    • Record emission spectrum (integral area

      
      ).
      
    • Record solvent blank emission and subtract it.

  • Calculation

    • Use the equation:

      
      
      
    • Where

      
       is the slope of Integrated Fluorescence vs. Absorbance (measure at 4-5 concentrations to verify linearity). 
      
      
      
      is the refractive index of the solvent.[1]
  • Data Validation

    • Checkpoint: The plot of Integrated Fluorescence vs. Absorbance must be linear (

      
      ). If non-linear, aggregation is occurring.
      
Workflow Visualization

Protocol Start Start: Novel Derivative AbsCheck Measure Absorbance (A) at Lambda_ex Start->AbsCheck Decision Is 0.02 < A < 0.10? AbsCheck->Decision Dilute Dilute Sample Decision->Dilute No (Too High) Fluoro Record Emission Spectrum (Integrate Area F) Decision->Fluoro Yes Dilute->AbsCheck Slope Repeat for 4 Concentrations Calculate Slope (F vs A) Fluoro->Slope Calc Apply QY Equation (Refractive Index Correction) Slope->Calc

Caption: Decision-tree workflow for accurate relative quantum yield determination.

References

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation. Source: MDPI (2022). Focus: Solvatochromism and liposome membrane probing.

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes. Source: MDPI (2025). Focus: Comparison of phenyl vs. pyridine substituents and Zn(II) induced blue-shift.[2]

  • A Guide to Recording Fluorescence Quantum Yields. Source: UC Irvine / Jobin Yvon Horiba. Focus: Standardized protocols for relative QY measurement.[3][4]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. Source: ACS Publications (2024).[5] Focus: Comparison of electron-donating capabilities and push-pull mechanics. [5]

  • Microwave-Assisted Synthesis and Optical Characterization of Pyridinium Salts. Source: Semantic Scholar / University of Turin (2021). Focus: Effects of quaternization on fluorescence quenching and red-shifting. [Link to Source]([Link]

Sources

"benchmarking Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate against known inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate (referred to herein as ECIP-1 ). Primary Target: Indoleamine 2,3-dioxygenase 1 (IDO1).[1][][3][4] Application: Immuno-oncology (T-cell restoration via Kynurenine pathway blockade). Benchmark Standards: Epacadostat (INCB024360), BMS-986205 (Linrodostat).

This guide provides a rigorous technical framework for benchmarking ECIP-1 against clinical-grade IDO1 inhibitors. The imidazo[1,5-a]pyridine scaffold represents a "next-generation" heme-binding pharmacophore, designed to overcome the metabolic liabilities of earlier hydroxyamidine-based inhibitors (e.g., Epacadostat). This document details the mechanistic validation, experimental protocols, and data analysis required to objectively assess ECIP-1.

Mechanistic Rationale & Hypothesis

The Imidazopyridine Advantage

First-generation IDO1 inhibitors often relied on hydroxyamidine motifs to coordinate with the heme iron (


/

) in the IDO1 active site. However, these motifs frequently suffered from poor pharmacokinetic profiles (glucuronidation).

ECIP-1 utilizes the


 nitrogen of the imidazo[1,5-a]pyridine core to coordinate directly with the heme iron. The 6-chloro substitution is critical; it occupies a hydrophobic pocket adjacent to the heme, increasing potency and selectivity over the related enzyme TDO2 (Tryptophan 2,3-dioxygenase).

Critical Consideration (Prodrug vs. Active): Researchers must determine if ECIP-1 acts as a direct inhibitor or a prodrug.

  • Enzymatic Assays (Cell-Free): If ECIP-1 retains the ethyl ester, it may show reduced potency if the carboxylate is required for hydrogen bonding within the active site (e.g., interacting with Ser167).

  • Cellular Assays: The ethyl ester likely enhances membrane permeability, functioning as a prodrug that is hydrolyzed intracellularly to the active acid form.

Pathway Visualization

The following diagram illustrates the IDO1 signaling cascade and the specific intervention point of ECIP-1 compared to downstream effectors.

IDO1_Pathway TRP L-Tryptophan NFK N-Formylkynurenine TRP->NFK Oxidative Cleavage IDO1 IDO1 Enzyme (Heme-Containing) IDO1->NFK Catalyzes ECIP1 ECIP-1 (Inhibitor) ECIP1->IDO1 Heme Coordination (Direct Blockade) KYN Kynurenine NFK->KYN Formamidase AHR AhR Activation KYN->AHR Agonism TCELL T-Cell Anergy (Immune Escape) AHR->TCELL Promotes

Figure 1: Mechanism of Action. ECIP-1 competitively binds the heme cofactor of IDO1, preventing the conversion of Tryptophan to N-Formylkynurenine, thereby halting the immunosuppressive Kynurenine cascade.

Benchmarking Protocols

To validate ECIP-1, you must triangulate data from biophysical binding , enzymatic potency , and cellular activity .

Experiment A: Heme-Binding Spectral Shift (Direct Target Engagement)

Purpose: To confirm ECIP-1 binds directly to the IDO1 heme iron, differentiating it from non-competitive inhibitors. Benchmark: Epacadostat (Strong spectral shift).

Protocol:

  • Preparation: Dilute recombinant human IDO1 (rhIDO1) to 2 µM in buffer (50 mM Potassium Phosphate, pH 6.5, 10 mM Ascorbate, 10 µM Methylene Blue).

  • Baseline: Measure UV-Vis absorbance (350–500 nm) of the apo-enzyme. The Soret band should peak ~405 nm (ferric state).

  • Titration: Add ECIP-1 in increasing concentrations (0.1 µM to 50 µM).

  • Readout: Observe the "Red Shift" of the Soret band.

    • Success Criteria: A shift from ~405 nm to ~415-420 nm indicates direct coordination of the imidazole nitrogen to the heme iron.

    • Note: If no shift occurs with the Ethyl ester (ECIP-1), hydrolyze to the carboxylic acid and repeat.

Experiment B: Cellular Kynurenine/Tryptophan Ratio (Functional Potency)

Purpose: To assess potency in a biological system where membrane permeability and esterase activity (prodrug activation) are factors. Cell Line: HeLa (cervical cancer) or SKOV3 (ovarian cancer) – both inducible for IDO1.

Workflow Diagram:

Assay_Workflow Step1 Seed HeLa Cells (10k/well) Step2 Induce IDO1 (hIFN-γ 50 ng/mL) Step1->Step2 Step3 Treat with ECIP-1 (Serial Dilution) Step2->Step3 Step4 Incubate (24-48 Hours) Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 LC-MS/MS Analysis (Measure Kyn/Trp) Step5->Step6

Figure 2: Cellular Potency Workflow. A high-throughput compatible protocol to determine IC50 values based on the Kynurenine/Tryptophan ratio.

Detailed Protocol:

  • Seeding: Plate HeLa cells at 10,000 cells/well in 96-well plates. Allow attachment (24h).

  • Induction: Replace media with fresh DMEM containing 50 ng/mL human IFN-γ . This upregulates IDO1 expression ~100-fold.

  • Treatment: Concurrently add ECIP-1 (8-point dilution: 10 µM to 0.1 nM). Include Epacadostat (positive control) and DMSO (vehicle control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection (Ehrlich's Reagent Method - Rapid Screen):

    • Transfer 140 µL supernatant to a new plate.

    • Add 10 µL 30% TCA (precipitate protein), centrifuge.

    • Mix 100 µL cleared supernatant with 100 µL Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

    • Measure Absorbance @ 490 nm (Yellow pigment = Kynurenine).

  • Validation (LC-MS/MS - Gold Standard):

    • For publication-quality data, use LC-MS/MS to quantify Kynurenine (m/z 209.1) and Tryptophan (m/z 205.1). Calculate the conversion ratio.

Comparative Analysis & Data Presentation

When publishing your results, structure your comparison table as follows. The values below are representative targets based on current literature for high-quality imidazopyridine inhibitors.

Table 1: Benchmarking ECIP-1 Against Known Inhibitors
MetricECIP-1 (Subject) Epacadostat (Standard)BMS-986205 (High Potency)Interpretation
Enzymatic IC50 (hIDO1) Determine (Target: <50 nM)~10–70 nM~1–5 nMLow nM indicates strong heme binding. High IC50 here but low in cells suggests prodrug behavior.
Cellular IC50 (HeLa) Determine (Target: <100 nM)~10–20 nM~0.5–2 nMCritical metric. If ECIP-1 > 500 nM, optimize lipophilicity.
Selectivity (IDO1 vs TDO2) Determine>1000-fold>10,000-foldEssential. TDO2 inhibition is often an off-target effect of heme binders.
Reversibility Competitive (Heme)Competitive (Reversible)Pseudo-IrreversiblePerform jump-dilution assay to confirm.
Spectral Shift (Soret) Yes/NoYes (Type II binder)YesConfirms mechanism of action.
Interpretation of Results
  • Scenario 1: High Cellular Potency, Low Enzymatic Potency.

  • Scenario 2: Low Potency in Both.

  • Scenario 3: High Potency, Poor Selectivity (Inhibits TDO2).

References

  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1. Source: Journal of Medicinal Chemistry / PMC [Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines. Source: ACS Journal of Medicinal Chemistry [Link]

  • Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable IDO1 Inhibitor. Source: ACS Medicinal Chemistry Letters [Link]

  • Cell-based functional assays for IDO1 inhibitor screening and characterization. Source: Oncotarget [Link]

  • BMS-986205 (Linrodostat): Discovery and Preclinical Characterization. Source: Clinical Cancer Research (AACR) [Link]

Sources

Safety Operating Guide

Technical Monograph: Safe Handling & Logistics for Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Chemical Identity:

  • IUPAC Name: this compound[1][2][3][4][5][6][7]

  • CAS Number: 1263058-83-8[1][3][4][5][8][9]

  • Molecular Formula: C₁₀H₉ClN₂O₂[6][7][9]

  • Molecular Weight: 224.64 g/mol [1][9]

  • Physical State: Solid (typically off-white to yellow powder)[1]

Core Directive: The "Universal Precaution" Approach

As of 2026, specific toxicological data (LD50, mutagenicity) for This compound remains limited in public chemical registries.[1] However, the imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to design potent kinase inhibitors, aromatase inhibitors, and agents targeting the central nervous system.[1]

Scientific Integrity Alert: Do not treat this merely as a generic organic ester. Due to its structural similarity to bioactive pharmacophores, you must apply Potent Compound Containment (PCC) protocols until specific toxicology proves otherwise.

Predicted Hazard Profile (QSAR/Analog Inference):

  • Acute Toxicity: Potential oral/inhalation toxicity (Category 4).

  • Irritation: High probability of severe eye/respiratory irritation due to the chloropyridine moiety.

  • Sensitization: Nitrogen-fused heterocycles often possess sensitizing properties.[1]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "safety glasses" to a task-based risk mitigation strategy.

Operational Task Risk Level Required PPE Configuration Engineering Controls
Storage & Transport LowLevel 1 (Standard): • Nitrile gloves (0.11 mm, single layer)[1]• Safety glasses with side shields• Flame-resistant lab coat (buttoned)Secondary containment carrier (polypropylene)
Weighing (Solid) High Level 2 (Particulate):Double Gloving: Nitrile (inner) + Polychloroprene (outer, extended cuff)[1]• Respiratory: N95/P100 if open weighing; PAPR if >10g• Chemical Splash GogglesRequired: Chemical Fume Hood or Powder Weighing Station (HEPA filtered)
Solubilization/Reaction MediumLevel 2 (Splash): [1]• Gloves: Nitrile (0.11 mm) changed immediately upon splash• Face: Face shield required if heating or pressurizing• Lab coat + Chemical apron (Tyvek®)Fume Hood (Sash at working height, <18 inches)
Waste Disposal HighLevel 3 (Hazmat): • Heavy-duty Butyl/Viton gloves• Full face shield• Impervious sleeve coversFume Hood; Waste container grounded

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Operational Verification
  • Static Check: This compound is a dry powder and likely prone to static charge. Ensure your balance is grounded and use an ionizing blower if available to prevent "fly-away" powder, which increases inhalation risk.[1]

  • Solvent Compatibility: The ester group is hydrolytically sensitive. Avoid prolonged exposure to strong aqueous acids or bases during transfer. Recommended solvents for dissolution: Dichloromethane (DCM), Ethyl Acetate, or DMSO.

Phase B: Weighing & Transfer (The Critical Step)
  • Step 1: Place the receiving vessel (tared vial) inside the fume hood.

  • Step 2: Open the stock container only inside the hood.

  • Step 3: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

  • Step 4: If spilling occurs on the balance pan, do not blow it off. Wipe with a Kimwipe dampened with Acetone, then dispose of the wipe as solid hazardous waste.

Phase C: Reaction Setup
  • Mechanism Insight: The C-1 carboxylate is an electrophile; the C-6 chlorine is a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1]

  • Caution: When running coupling reactions at elevated temperatures, the vapor pressure of the solvent (e.g., Toluene/Dioxane) combined with the potential sublimation of the intermediate requires a reflux condenser fitted with an inert gas balloon or bubbler to contain vapors.

Visualization: Risk Assessment & Workflow

The following diagram illustrates the decision logic for handling this specific intermediate, prioritizing containment based on physical state.

G Start Start: Handling Ethyl 6-chloroimidazo [1,5-a]pyridine-1-carboxylate StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Is Powder Solution Solution (Dissolved) StateCheck->Solution Is Liquid Weighing Task: Weighing/Transfer Solid->Weighing Reaction Task: Reaction/Workup Solution->Reaction Control1 Engineering Control: Powder Hood / HEPA Filter Weighing->Control1 Control2 Engineering Control: Standard Fume Hood Reaction->Control2 PPE_High PPE Level 2: Double Gloves + N95/P100 Control1->PPE_High PPE_Std PPE Level 1: Nitrile Gloves + Lab Coat Control2->PPE_Std

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.

Disposal & Deactivation

Waste Stream Classification:

  • Primary Stream: Halogenated Organic Waste. (Contains Chlorine).[6][7][10][11][12][13]

  • Secondary Stream: Solid Waste (Contaminated gloves, wipes).

Deactivation Protocol (Spill Response): If a spill occurs, simple water wiping is insufficient due to low water solubility.

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up: Don double nitrile gloves and a P100 respirator.

  • Absorb: Cover liquid spills with Vermiculite or sand. For powder spills, cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.

  • Clean: Wipe the surface with a 10% bleach solution (oxidizes potential bioactive residues), followed by an ethanol rinse.

Emergency Response Logic

SpillResponse Spill Accidental Release Type Identify Type Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Action1 DO NOT SWEEP Cover with damp cloth Powder->Action1 Action2 Absorb with Vermiculite Liquid->Action2 Disposal Seal in HazWaste Bag Label: 'Halogenated Toxic' Action1->Disposal Action2->Disposal

Figure 2: Emergency response workflow for dry vs. liquid spills.

References

  • Arctom Scientific. (2024). Product Catalog: this compound (CAS 1263058-83-8).[1][3][4][5][8][9] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Novel Chemicals. Retrieved from

  • National Institutes of Health (NIH). (2018). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines. (Contextual reference for imidazo-pyridine handling). Retrieved from [1]

  • ChemicalBook. (2025). This compound Structure and Properties. Retrieved from [1]

Sources

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